Sortin2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZYGAOTUDVNI-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Sortin2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a synthetic, low-mass molecule that has been identified as a modulator of protein trafficking within the endomembrane system of eukaryotic cells, notably in Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (a model plant).[1][2][3] It interferes with the proper targeting of vacuolar proteins, leading to their secretion from the cell.[2][4] This unique activity makes this compound a valuable chemical tool for dissecting the intricacies of vacuolar protein sorting and endocytic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action: Intersection of Secretory and Endocytic Pathways
This compound's primary mode of action is the disruption of the trafficking of vacuolar cargo proteins, such as carboxypeptidase Y (CPY), causing them to be missorted and secreted. This effect is not due to a general disruption of the secretory pathway, but rather a more specific interference at the nexus of the secretory and endocytic pathways.
A key finding in elucidating this compound's mechanism is its effect on endocytosis. Studies have shown that this compound enhances the rate of endocytic trafficking towards the vacuole. This was demonstrated through the use of the lipophilic styryl dye FM4-64, a tracer for endocytosis, which showed accelerated transport to the vacuole in the presence of this compound.
The current model suggests that this compound acts at the level of the late endosome, also known as the multivesicular body (MVB), where the secretory and endocytic pathways converge. By accelerating the trafficking through this compartment, this compound may deplete essential sorting machinery, such as the CPY receptor, from the trans-Golgi Network (TGN). This depletion would lead to the missorting and subsequent secretion of CPY. The observation that the effects of this compound on both CPY secretion and endocytosis are linked and dependent on the same structural features of the molecule further supports this model.
Signaling Pathway of this compound's Proposed Mechanism
Caption: Proposed mechanism of this compound action at the intersection of secretory and endocytic pathways.
Genetic Determinants of this compound Action
To identify the cellular components involved in this compound's mechanism of action, a reverse chemical-genetics screen was performed using a yeast haploid deletion library. This screen identified six open reading frames (ORFs) whose deletion conferred resistance to this compound-induced CPY secretion.
The identified genes are:
-
MET18: Involved in the biosynthesis of sulfur-containing amino acids.
-
SLA1: A protein involved in the regulation of the actin cytoskeleton and endocytosis.
-
CLC1: The clathrin light chain, a key component of clathrin-coated vesicles involved in both secretion and endocytosis.
-
DFG10: A gene with a putative role in cell wall organization.
-
DPL1: Dihydrosphingosine-1-phosphate lyase, involved in sphingolipid metabolism.
-
YJL175W: A dubious open reading frame.
The enrichment of genes related to endocytosis and the cytoskeleton among the resistant mutants provides strong genetic evidence supporting the model that this compound's primary target is the endocytic pathway. Mutants resistant to this compound also did not exhibit the enhanced endocytic trafficking observed in wild-type cells, further solidifying the link between the two phenotypes.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's mechanism of action.
| Compound/Condition | Concentration | Organism | Observed Effect | Reference |
| This compound | Up to 40 µM | S. cerevisiae | Used in dose-response analysis for resistance screening. sla1, met18, and clc1 mutants showed resistance up to this concentration. | |
| This compound | 20 µM | S. cerevisiae | Used to confirm resistance in deletion mutants and to study the effect on endocytosis. | |
| This compound | 47 µM | S. cerevisiae | Concentration used in the primary genome-wide screen for this compound resistance. | |
| FM4-64 | 24 µM | S. cerevisiae | Concentration of the endocytic tracer used to monitor trafficking to the vacuole. |
Experimental Protocols
Genome-Wide Screen for this compound Resistance in S. cerevisiae
This protocol describes the methodology used to identify yeast deletion mutants resistant to the CPY secretion phenotype induced by this compound.
Objective: To identify genes whose deletion confers resistance to this compound.
Materials:
-
S. cerevisiae haploid deletion library
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) as a control
-
96-well microtiter plates
-
Nitrocellulose membranes
-
Anti-CPY monoclonal antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescence detection reagents
Workflow Diagram:
Caption: Workflow for the genome-wide screen to identify this compound-resistant yeast mutants.
Procedure:
-
Library Inoculation: Inoculate individual strains from the S. cerevisiae haploid deletion library into 96-well plates containing YPD medium.
-
Treatment: Add this compound to a final concentration of 47 µM to the experimental wells. Add an equivalent volume of DMSO to the control wells.
-
Incubation: Incubate the plates to allow for cell growth and protein secretion.
-
CPY Secretion Assay (Dot Blot): a. Centrifuge the plates to pellet the cells. b. Carefully spot a small volume of the supernatant from each well onto a nitrocellulose membrane. c. Allow the membrane to dry completely. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20). e. Incubate the membrane with a primary antibody specific for CPY. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody. g. Wash the membrane again and apply a chemiluminescent substrate. h. Detect the signal using an appropriate imaging system.
-
Identification of Resistant Mutants: Identify the mutants that show a significantly reduced CPY secretion signal in the presence of this compound compared to the wild-type control.
-
Confirmation: Confirm the resistance of the identified mutants by performing a dose-response analysis with varying concentrations of this compound (e.g., up to 40 µM).
FM4-64 Endocytosis Assay in S. cerevisiae
This protocol details the method for monitoring the effect of this compound on the rate of endocytosis using the fluorescent tracer FM4-64.
Objective: To determine the effect of this compound on the kinetics of endocytic trafficking to the vacuole.
Materials:
-
Wild-type and mutant S. cerevisiae strains
-
YPD medium
-
This compound (stock solution in DMSO)
-
DMSO (control)
-
FM4-64 dye (stock solution in DMSO)
-
Concanavalin A-coated slides
-
Confocal microscope with appropriate filter sets for FM4-64
Workflow Diagram:
Caption: Experimental workflow for the FM4-64 endocytosis assay in yeast.
Procedure:
-
Cell Culture and Treatment: a. Grow wild-type and mutant yeast strains in YPD medium to mid-logarithmic phase. b. Treat the cells with this compound (final concentration 20 µM) or an equivalent volume of DMSO for a specified period.
-
FM4-64 Labeling: a. Harvest the cells by centrifugation and wash them with ice-cold YPD medium. b. Resuspend the cells in ice-cold YPD containing 24 µM FM4-64. c. Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Endocytosis Chase: a. Wash the cells with fresh, ice-cold YPD to remove excess FM4-64. b. Resuspend the cells in pre-warmed YPD (containing this compound or DMSO as in the initial treatment). c. Immediately mount the cells on a Concanavalin A-coated slide.
-
Microscopy and Image Analysis: a. Acquire images at various time points (e.g., 0, 15, 30, 60 minutes) using a confocal microscope. b. For each time point and condition, quantify the percentage of cells showing clear vacuolar membrane staining with FM4-64. c. Compare the rate of vacuolar staining between this compound-treated and control cells.
Conclusion
This compound acts as a potent modulator of vacuolar protein sorting by enhancing the rate of endocytosis. This acceleration of trafficking through the late endosome/MVB is proposed to deplete essential sorting machinery from the TGN, leading to the missorting and secretion of vacuolar proteins like CPY. Genetic screens have identified key components of the endocytic and cytoskeletal machinery as crucial for this compound's activity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers utilizing this compound as a chemical probe to further investigate the intricate mechanisms of protein trafficking in eukaryotic cells. Future studies will likely focus on the precise molecular target of this compound and the detailed structural basis for its interaction with the cellular trafficking machinery.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Biological Activity of Sortin2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to Sortin2, a small molecule that acts as a modulator of protein trafficking in eukaryotic cells.
Chemical Properties of this compound
This compound is a synthetic compound that has been identified as an inhibitor of vacuolar protein sorting in yeast.[1] Its fundamental chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Structure | --INVALID-LINK-- | |
| Molecular Formula | C₁₆H₁₂ClNO₅S₃ | --INVALID-LINK-- |
| Molecular Weight | 429.92 g/mol | [1] |
| CAS Number | 372972-39-9 | --INVALID-LINK-- |
| Solubility | Data not readily available in the reviewed literature. It is recommended to test solubility in common laboratory solvents such as DMSO and ethanol. |
Mechanism of Action: Accelerating Endocytosis to Disrupt Protein Sorting
This compound's primary mechanism of action is the enhancement of endocytic trafficking towards the vacuole in Saccharomyces cerevisiae.[2][3][4] This acceleration of the endocytic pathway has a consequential effect on the secretory pathway, leading to the missorting and subsequent secretion of vacuolar proteins, such as carboxypeptidase Y (CPY). The effects of this compound on both the endocytic and secretory pathways are believed to be linked, likely at a point of convergence between the two pathways.
A genome-wide screen for mutants resistant to this compound identified six genes whose deletion confers resistance: MET18, SLA1, CLC1, DFG10, DPL1, and YJL175W. The protein products of these genes are largely involved in endocytosis and related trafficking pathways, providing strong genetic evidence for this compound's mode of action.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound in S. cerevisiae.
Key Experiments and Protocols
The following sections detail the methodologies for two key experiments used to characterize the activity of this compound.
FM4-64 Endocytic Tracer Assay
This assay is used to visualize and quantify the rate of endocytosis. FM4-64 is a lipophilic styryl dye that intercalates into the plasma membrane and is internalized via endocytosis, eventually staining the vacuolar membrane.
Experimental Workflow:
Caption: Workflow for the FM4-64 endocytic tracer assay.
Detailed Protocol:
-
Cell Culture: Grow S. cerevisiae cells in YPD medium to a logarithmic growth phase.
-
Treatment: Treat the cells with a final concentration of 20 µM this compound (dissolved in DMSO). Use a DMSO-only treatment as a negative control.
-
Staining:
-
Harvest the cells and resuspend them in fresh, cold YPD medium.
-
Add FM4-64 to a final concentration of 24 µM.
-
Incubate the cells at 4°C for 30 minutes to allow the dye to bind to the plasma membrane without significant internalization.
-
-
Endocytosis Initiation:
-
Wash the cells with ice-cold medium to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed (28°C) YPD medium to initiate endocytosis.
-
-
Imaging and Analysis:
-
At various time points (e.g., 0, 15, 30, 45, and 60 minutes) after the temperature shift, take aliquots of the cell suspension.
-
Image the cells using a confocal microscope with appropriate filter sets for FM4-64.
-
Quantify the percentage of cells exhibiting clear vacuolar membrane staining at each time point. In this compound-treated cells, vacuolar staining is observed more rapidly (e.g., within 25 minutes) compared to control cells (e.g., around 40 minutes).
-
Carboxypeptidase Y (CPY) Secretion Assay
This assay is used to detect the missorting and secretion of the vacuolar protein CPY.
Experimental Workflow:
Caption: Workflow for the CPY secretion assay via colony blotting.
Detailed Protocol:
-
Yeast Strains and Plating:
-
Grow the desired yeast strains (e.g., wild-type and this compound-resistant mutants) in liquid YPD medium.
-
Spot the cultures onto a master YPD agar (B569324) plate.
-
Replica-plate the yeast from the master plate onto a series of YPD plates containing various concentrations of this compound (e.g., 0 µM, 10 µM, 20 µM, 40 µM).
-
-
Incubation and Protein Secretion:
-
Incubate the plates at 30°C for a sufficient time to allow for colony growth and secretion of CPY into the surrounding medium.
-
-
Colony Blotting:
-
Carefully place a sterile nitrocellulose membrane onto the surface of the agar plate, ensuring good contact with the yeast colonies.
-
Allow the secreted proteins to transfer to the membrane for several hours to overnight.
-
-
Immunodetection:
-
Remove the membrane and wash it with a suitable buffer (e.g., PBS-T).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in PBS-T) to reduce non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CPY.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).
-
Wash the membrane again and then add a chemiluminescent HRP substrate.
-
Visualize the signal on an X-ray film or with a digital imaging system. A positive signal indicates the secretion of CPY.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments involving this compound.
Table 1: Experimental Concentrations
| Compound | Concentration | Application | Reference |
| This compound | 10 - 47 µM | CPY Secretion Assay | |
| This compound | 20 µM | FM4-64 Uptake Assay | |
| FM4-64 | 24 µM | Endocytic Tracer |
Table 2: this compound-Resistant Mutants
| Gene Deletion | Resistance Level | Reference |
| met18 | Resistant up to 40 µM this compound | |
| sla1 | Resistant up to 40 µM this compound | |
| clc1 | Resistant up to 40 µM this compound | |
| dfg10 | Resistant up to 20 µM this compound | |
| dpl1 | Resistant up to 20 µM this compound | |
| yjl175w | Resistant up to 20 µM this compound |
Table 3: Effect of this compound on Endocytosis Rate
| Treatment | Time to Vacuolar Staining with FM4-64 | Reference |
| Control (DMSO) | Approximately 40 minutes | |
| 20 µM this compound | Approximately 25 minutes |
Conclusion
This compound serves as a valuable chemical tool for investigating the intricate network of protein trafficking in eukaryotic cells. Its specific effect on accelerating the endocytic pathway provides a unique approach to studying the interplay between endocytosis and vacuolar protein sorting. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of endomembrane system dynamics and for the potential identification of novel therapeutic targets related to protein trafficking disorders. Further investigation into the direct molecular target(s) of this compound will undoubtedly provide deeper insights into the regulation of these fundamental cellular processes.
References
- 1. pnas.org [pnas.org]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - Polytechnic University of Madrid [portalcientifico.upm.es]
The Modulatory Effects of Sortin2 on the Yeast Endomembrane System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic compound Sortin2 and its effects on the endomembrane system of the model organism Saccharomyces cerevisiae. This compound has been identified as a potent modulator of protein trafficking, offering a valuable tool for dissecting the intricate network of the secretory and endocytic pathways. This document summarizes key quantitative findings, details relevant experimental protocols, and illustrates the proposed mechanisms of action through signaling and workflow diagrams.
Core Findings: this compound Disrupts Vacuolar Protein Sorting and Enhances Endocytosis
This compound primarily interferes with the proper targeting of vacuolar proteins, leading to their secretion outside the cell. A key indicator of this is the mislocalization of carboxypeptidase Y (CPY), a soluble vacuolar hydrolase.[1] Instead of being transported to the vacuole, CPY is secreted into the medium in the presence of this compound.[1] This phenotype is reversible and concentration-dependent, typically observed at concentrations ranging from 4.7 µM to 47 µM without significantly inhibiting yeast growth.[1]
Furthermore, this compound has been shown to enhance the rate of endocytosis.[2][3] This suggests that this compound's effects on the secretory and endocytic pathways are linked, likely at a point where these two pathways converge.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effects in yeast.
Table 1: this compound Concentrations and Observed Phenotypes
| Concentration | Phenotype | Reference |
| 4.7 µM - 47 µM | Induces secretion of Carboxypeptidase Y (CPY) | [1] |
| 10 µM | Used in genome-wide resistance screen for CPY secretion | [4] |
| 20 µM | Enhances endocytic trafficking of FM4-64 dye | [2][3] |
| 2 µg/ml (4.7 µM) | No detectable CPY secretion in wild-type haploid strain | [5] |
| 20 µg/ml (47 µM) | Significant CPY secretion in wild-type haploid strain | [5] |
Table 2: Key Yeast Deletion Mutants and their Response to this compound
| Mutant | Gene Product Function | Response to this compound | Reference |
| met18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | Resistant to this compound-induced CPY secretion | [2][3] |
| sla1 | Involved in endocytosis and cytoskeleton organization | Resistant to this compound-induced CPY secretion | [2][3] |
| clc1 | Clathrin light chain, involved in vesicle coating | Resistant to this compound-induced CPY secretion | [2][3] |
| dfg10 | Involved in protein glycosylation | Resistant to this compound-induced CPY secretion | [2][3] |
| dpl1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism | Resistant to this compound-induced CPY secretion | [2][3] |
| yjl175w | Uncharacterized open reading frame | Resistant to this compound-induced CPY secretion | [2][3] |
| vps Class E mutants | Involved in multivesicular body (MVB) formation | Hypersensitive to this compound | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Carboxypeptidase Y (CPY) Secretion Assay (Dot-Blot)
This assay is used to detect the secretion of CPY into the culture medium.
Materials:
-
Yeast strains (wild-type and mutants)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (and other compounds like Sortin1 or structural analogs)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent control
-
Nitrocellulose membrane
-
Monoclonal anti-CPY antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Grow yeast strains to mid-log phase in YPD medium.
-
Inoculate fresh YPD medium with the yeast cultures, supplemented with the desired concentration of this compound (e.g., 10 µM) or 1% DMSO as a control.[3][4]
-
Incubate the cultures for a defined period (e.g., overnight).
-
Centrifuge the cultures to pellet the cells.
-
Spot a small volume of the supernatant (extracellular medium) onto a nitrocellulose membrane.
-
Allow the membrane to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CPY overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
FM4-64 Endocytosis Assay
This assay visualizes the rate of endocytosis by tracking the internalization of the lipophilic styryl dye FM4-64.
Materials:
Procedure:
-
Grow yeast cells in YPD medium supplemented with 1% DMSO (control) or 20 µM this compound.[4]
-
Harvest the cells and resuspend them in fresh, pre-chilled medium.
-
Incubate the cells with 24 µM FM4-64 for 30 minutes at 4°C to allow the dye to bind to the plasma membrane.[3][4]
-
Shift the temperature to 28°C to initiate endocytosis.[3][4]
-
Acquire images at different time points (e.g., 25 minutes) using a confocal microscope to track the internalization of the dye to endosomes and subsequently to the vacuolar membrane.[4]
Genome-Wide this compound Resistance/Hypersensitivity Screen
These screens are performed to identify genes that, when deleted, confer resistance or hypersensitivity to this compound.
Materials:
-
Yeast haploid deletion library (approximately 4,800 strains)[4]
-
YPD agar (B569324) plates
-
This compound
-
CPY secretion assay materials
Procedure for Resistance Screen:
-
Plate the yeast deletion library strains onto YPD agar plates containing a concentration of this compound that induces CPY secretion in the parental strain (e.g., 10 µM).[4]
-
Incubate the plates and visually screen for strains that do not exhibit the CPY secretion phenotype (i.e., are resistant).
-
Confirm the resistant phenotype by performing a dot-blot CPY secretion assay on the putative resistant mutants.
Procedure for Hypersensitivity Screen:
-
Screen the yeast haploid deletion library for mutants that secrete CPY at concentrations of this compound that do not cause detectable CPY secretion in the wild-type strain.[1]
-
Identify putative hypersensitive mutants from the primary screen.[1]
-
Expose the putative mutants to various concentrations of this compound to confirm the drug-dependent secretion phenotype.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the workflows for the described experiments.
Caption: Proposed mechanism of this compound action in yeast.
Caption: Experimental workflow for the CPY secretion assay.
Caption: Experimental workflow for the FM4-64 endocytosis assay.
Conclusion
This compound serves as a powerful chemical tool to investigate the complexities of the endomembrane system in Saccharomyces cerevisiae. Its dual effect of inhibiting vacuolar protein sorting and enhancing endocytosis points to a critical regulatory node where the secretory and endocytic pathways intersect. The identification of genes conferring resistance to this compound, particularly those involved in endocytosis and cytoskeletal organization, provides a foundation for further mechanistic studies. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of vesicle trafficking and for professionals in drug development exploring novel targets within these fundamental cellular processes.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of Sortin2: A Technical Whitepaper
Abstract
Sortin2 is a small molecule that has emerged as a valuable tool for dissecting the intricacies of vacuolar protein sorting and endocytic trafficking in eukaryotic cells. Identified through a forward chemical genetics screen in Saccharomyces cerevisiae, this compound induces the secretion of the vacuolar protein carboxypeptidase Y (CPY), thereby phenocopying vacuolar protein sorting (vps) mutants. Subsequent studies have revealed that this compound's mechanism of action is linked to the acceleration of the endocytic pathway, providing a unique chemical probe to modulate and study this fundamental cellular process. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, detailing the experimental methodologies, quantitative data, and the current understanding of its impact on cellular signaling pathways.
Introduction
The vacuole (in yeast and plants) and the lysosome (in mammals) are essential organelles responsible for cellular degradation and recycling processes. The proper delivery of proteins to the vacuole is crucial for maintaining cellular homeostasis. The study of vacuolar protein sorting has largely relied on genetic approaches, identifying numerous vps mutants. Chemical genetics offers a complementary approach, providing small molecules that can perturb protein function in a conditional and often reversible manner.
This compound was discovered in a chemical genetics screen designed to identify compounds that interfere with the trafficking of CPY to the vacuole in Saccharomyces cerevisiae.[1] This document outlines the key experiments that led to its discovery and initial characterization, providing researchers with the necessary technical details to utilize this compound in their own studies.
Discovery of this compound: A Chemical Genomics Approach
This compound was identified from a screen of a chemical library for compounds that induce the secretion of CPY in wild-type yeast.[1] This screen was based on the principle that interference with vacuolar protein sorting would lead to the mislocalization and secretion of vacuolar-destined proteins like CPY.
Experimental Protocol: High-Throughput CPY Secretion Screen
Objective: To identify small molecules that cause the secretion of CPY in S. cerevisiae.
Methodology:
-
Yeast Strain: Saccharomyces cerevisiae strain capable of robust growth in liquid culture and expressing CPY.
-
Chemical Library: A diverse library of small molecules was screened.
-
Primary Screen:
-
Yeast cells were grown in 96-well plates in the presence of individual compounds from the chemical library.
-
A concentration of 2 µg/ml (4.7 µM) of this compound was used in the primary screen that identified hypersensitive mutants.[1][2]
-
After a period of growth, the culture medium was collected and spotted onto a nitrocellulose membrane using a dot-blot apparatus.[2]
-
The membrane was then probed with a monoclonal antibody specific for CPY to detect secreted protein.
-
Hits were identified as compounds that resulted in a strong CPY signal compared to a DMSO control.
-
-
Secondary Screen (Dose-Response Analysis):
-
Positive hits from the primary screen were subjected to a secondary screen to confirm their activity and determine their potency.
-
This involved testing a range of concentrations of the hit compounds (e.g., 0.5, 1, 2, 5, and 10 mg/l) and quantifying the amount of secreted CPY.
-
A threshold for significant CPY secretion was established to identify bona fide hits. For this compound hypersensitivity, this was significant CPY secretion at 2 mg/l.
-
Experimental Workflow: CPY Secretion Screen
Caption: Workflow for the high-throughput screen to identify inhibitors of CPY sorting.
Characterization of this compound's Biological Activity
Following its discovery, a series of experiments were conducted to characterize the biological effects of this compound on yeast cells.
Effect on CPY Sorting and Yeast Growth
This compound was found to induce the secretion of CPY in a dose-dependent manner, with detectable secretion at concentrations as low as 4.7 µM and significant secretion at 47 µM. Importantly, at these concentrations, this compound did not significantly inhibit yeast growth, indicating that its effect on protein sorting was not a secondary consequence of general toxicity. Western blot analysis confirmed that the secreted CPY was the p2 (Golgi-modified) form, suggesting that this compound acts at a post-Golgi step in the secretory pathway.
| Parameter | Concentration (µM) | Observation | Reference |
| CPY Secretion | 4.7 - 47 | Dose-dependent increase in CPY secretion. | |
| Yeast Growth | 4.7 - 47 | No significant inhibition of yeast growth. | |
| CPY Form Secreted | 4.7 - 47 | Predominantly the p2 (Golgi-modified) form. |
Experimental Protocol: CPY Secretion Dot-Blot Assay
Objective: To qualitatively or semi-quantitatively measure the amount of CPY secreted by yeast cells upon treatment with this compound.
Methodology:
-
Yeast Culture: Grow yeast cells to mid-log phase in appropriate liquid media.
-
Treatment: Add this compound at the desired concentration (e.g., 10 µM) and a DMSO control. Incubate for a specified time (e.g., 4-6 hours).
-
Sample Collection: Pellet the yeast cells by centrifugation. Collect the supernatant (culture medium).
-
Dot Blotting:
-
Apply a small volume (e.g., 2-5 µL) of the supernatant onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply a chemiluminescent HRP substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Elucidating the Mechanism of Action: Genetic Screens
To identify the cellular pathways and proteins affected by this compound, genome-wide screens for both hypersensitive and resistant mutants were performed.
This compound-Hypersensitive Screen
A screen of the yeast haploid deletion library identified 217 mutants that were hypersensitive to this compound, meaning they secreted CPY at a lower concentration of this compound than the wild-type strain. Bioinformatics analysis of these hits revealed an enrichment of genes involved in protein trafficking, particularly those localized to the endomembrane system and endosomes.
This compound-Resistant Screen
A reverse chemical-genetics screen was conducted to identify mutants that were resistant to the CPY secretion-inducing effect of this compound. This screen identified six open reading frames (ORFs) whose deletion conferred resistance to this compound: MET18, SLA1, CLC1, DFG10, DPL1, and YJL175W. Gene ontology and interactome analysis of these genes pointed towards a significant role for the endocytic pathway in this compound's mode of action.
| Gene | Function |
| MET18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery |
| SLA1 | Involved in endocytosis and cytoskeleton organization |
| CLC1 | Clathrin light chain, involved in coated vesicle formation |
| DFG10 | Involved in protein mannosylation |
| DPL1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism |
| YJL175W | Uncharacterized ORF |
Experimental Workflow: Genome-Wide Mutant Screen
Caption: Workflow for identifying genetic interactors of this compound.
This compound Accelerates the Endocytic Pathway
The results from the genetic screens strongly suggested a link between this compound and endocytosis. This was further investigated using the lipophilic styryl dye FM4-64, which is internalized by endocytosis and transported to the vacuolar membrane.
FM4-64 Uptake Assay
In the presence of 20 µM this compound, the trafficking of FM4-64 to the vacuole was significantly accelerated compared to untreated cells. This provided direct evidence that this compound enhances the endocytic pathway.
| Treatment | Time to Vacuolar Staining | Reference |
| DMSO (Control) | Slower | |
| 20 µM this compound | Faster |
Experimental Protocol: FM4-64 Pulse-Chase Assay
Objective: To visualize the effect of this compound on the rate of endocytosis.
Methodology:
-
Yeast Culture: Grow yeast cells to early or mid-log phase.
-
Treatment: Treat cells with this compound (e.g., 20 µM) or DMSO for a specified time.
-
Pulse:
-
Pellet the cells and resuspend them in ice-cold growth medium containing FM4-64 (e.g., 24 µM).
-
Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
-
Chase:
-
Wash the cells with ice-cold, dye-free medium to remove excess FM4-64.
-
Resuspend the cells in pre-warmed, dye-free medium (with this compound or DMSO).
-
Incubate at the appropriate growth temperature (e.g., 30°C).
-
-
Imaging: Take aliquots of cells at different time points (e.g., 0, 15, 30, 60 minutes) and observe the localization of the FM4-64 fluorescence using a fluorescence microscope.
Proposed Signaling Pathway
The collective evidence suggests that this compound's primary effect is the acceleration of the endocytic pathway. This, in turn, is thought to indirectly affect the secretory pathway, leading to the missorting and secretion of CPY. One hypothesis is that the increased rate of endocytosis alters the trafficking or recycling of components required for proper CPY sorting in the trans-Golgi network (TGN).
Caption: Proposed model for the mechanism of action of this compound.
Conclusion
The discovery of this compound through a chemical genetics screen has provided a valuable molecular probe for studying the endomembrane system. Initial studies have demonstrated its ability to specifically interfere with vacuolar protein sorting by accelerating the endocytic pathway. The detailed experimental protocols and quantitative data presented in this whitepaper are intended to facilitate the use of this compound as a tool for further research into the complex and dynamic processes of protein trafficking in eukaryotic cells. Future studies will likely focus on identifying the direct molecular target of this compound and further dissecting the downstream consequences of its activity on the endocytic and secretory pathways.
References
The Biological Activity of Sortin2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sortin2 is a small molecule that has emerged as a valuable tool for studying endomembrane trafficking in eukaryotes. Identified through a chemical genetics screen in Saccharomyces cerevisiae, this compound has been shown to modulate protein sorting and trafficking pathways, affecting processes from vacuolar protein delivery in yeast to root development in plants.[1] This guide provides a comprehensive overview of the known biological activities of this compound, detailing its effects, the experimental protocols used to study it, and the current understanding of its mechanism of action. While the precise molecular target of this compound remains to be elucidated, genetic and cell biology studies have provided significant insights into the cellular pathways it perturbs.[2]
Quantitative Data on this compound Activity
Quantitative data for this compound is primarily based on the effective concentrations required to elicit specific phenotypes in cellular assays. To date, specific IC50 values and binding affinities have not been published.
Table 1: Effective Concentrations of this compound in Saccharomyces cerevisiae
| Parameter | Assay | Concentration (µM) | Observed Effect | Reference |
| Vacuolar Protein Sorting Inhibition | Carboxypeptidase Y (CPY) Secretion Assay | 4.7 - 47 | Induces the secretion of the vacuolar protein CPY. | [1] |
| Endocytosis Enhancement | FM4-64 Internalization Assay | 20 | Accelerates the trafficking of the endocytic tracer FM4-64 to the vacuole. | [3] |
| Genetic Screen Concentration | Chemical Genetics Screen for Resistance | 47 | Concentration used for the primary screen of the yeast deletion library. | [4] |
| This compound Resistance Threshold | CPY Secretion Assay in Deletion Mutants | 10 | Concentration at which resistant mutants show no CPY secretion. | [4] |
Table 2: Effective Concentration of this compound in Arabidopsis thaliana
| Parameter | Assay | Concentration | Observed Effect | Reference |
| Root Development Modulation | Lateral Root Formation Assay | 25 µg/mL | Promotes the activation of the mitotic promoter pCYC1;1, leading to an increase in lateral root formation. | [5] |
Experimental Protocols
Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This dot-blot assay is used to detect the secretion of the vacuolar protein CPY into the culture medium, a hallmark of defects in the vacuolar protein sorting pathway.
Materials:
-
Yeast strains
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Nitrocellulose membrane
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)
-
Anti-CPY primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Dot blot apparatus
Procedure:
-
Grow yeast cultures overnight in YPD medium at 30°C.
-
Dilute the overnight cultures to an OD600 of 0.1 in fresh YPD.
-
Add this compound to the desired final concentration (e.g., 10-40 µM). For the control, add an equivalent volume of DMSO.
-
Incubate the cultures for a defined period (e.g., 24 hours) at 30°C.
-
Centrifuge the cultures to pellet the cells.
-
Carefully collect the supernatant (culture medium).
-
Wet the nitrocellulose membrane in PBS.
-
Assemble the dot blot apparatus and apply an equal volume of each supernatant to the wells.
-
Allow the samples to filter through the membrane.
-
Disassemble the apparatus and wash the membrane with PBS.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-CPY primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with PBS containing 0.1% Tween-20 (PBST).
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
Apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
FM4-64 Endocytosis Assay in S. cerevisiae
This fluorescence microscopy-based assay visualizes the rate of endocytosis by tracking the internalization of the lipophilic styryl dye FM4-64, which stains the plasma membrane and is subsequently transported to the vacuole via the endocytic pathway.[6][7]
Materials:
-
Yeast strains
-
YPD medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
FM4-64 dye (stock solution in DMSO)
-
Concanavalin A-coated slides (for cell immobilization)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow yeast cultures overnight in YPD medium at 30°C.
-
Dilute the cultures and grow to mid-log phase.
-
Treat the cells with this compound (e.g., 20 µM) or DMSO for a specified time.
-
Pellet the cells by centrifugation and resuspend in ice-cold YPD.
-
Add FM4-64 to a final concentration of 8 µM and incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Wash the cells with ice-cold YPD to remove excess dye.
-
Resuspend the cells in pre-warmed YPD (with this compound or DMSO) and incubate at 30°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells.
-
Mount the cells on Concanavalin A-coated slides.
-
Observe the cells under a fluorescence microscope. The progression of FM4-64 from the plasma membrane to internal puncta (endosomes) and finally to the vacuolar membrane indicates the rate of endocytosis.
Chemical-Genetic Screen for this compound-Resistant Mutants in S. cerevisiae
This high-throughput screen identifies gene deletions that confer resistance to the effects of this compound, providing insights into its mechanism of action.
Materials:
-
Yeast haploid deletion library
-
YPD agar (B569324) plates
-
This compound
-
DMSO
-
96-well plates
-
Replicating tool (e.g., pintool)
Procedure:
-
Primary Screen:
-
Prepare YPD agar plates containing a high concentration of this compound (e.g., 47 µM) and control plates with DMSO.[4]
-
Using a replicating tool, pin the yeast deletion library from 96-well plates onto the this compound-containing and control plates.
-
Incubate the plates at 30°C for 2-3 days.
-
Identify colonies that grow on the this compound plates but whose corresponding wild-type strain does not. These are putative resistant mutants.
-
-
Secondary Screen (Confirmation):
-
Streak the putative resistant mutants onto a fresh YPD agar plate to obtain single colonies.
-
Perform a dot-blot CPY secretion assay with a range of this compound concentrations (e.g., 0, 10, 20, 40 µM) to confirm the resistance phenotype. Mutants that do not secrete CPY at a concentration that induces secretion in the wild-type (e.g., 10 µM) are confirmed as resistant.
-
Analysis of Lateral Root Development in Arabidopsis thaliana
This protocol assesses the effect of this compound on lateral root formation.
Materials:
-
Arabidopsis thaliana seeds (e.g., wild-type Col-0)
-
Murashige and Skoog (MS) agar plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Stereomicroscope
Procedure:
-
Sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After a set period of growth (e.g., 7 days), transfer seedlings to new MS plates containing this compound (e.g., 25 µg/mL) or DMSO.
-
Incubate for an additional period (e.g., 24-48 hours).
-
Using a stereomicroscope, count the number of emerged lateral roots and lateral root primordia along the primary root.
-
Quantify the lateral root density (number of lateral roots per unit length of the primary root).
PIN1-GFP Localization in Arabidopsis thaliana
This protocol examines the subcellular localization of the auxin efflux carrier PIN1, which is tagged with Green Fluorescent Protein (GFP), in response to this compound treatment.
Materials:
-
Arabidopsis thaliana transgenic line expressing PIN1-GFP
-
MS liquid medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Confocal laser scanning microscope
Procedure:
-
Grow PIN1-GFP seedlings vertically on MS agar plates.
-
Transfer seedlings into wells of a multi-well plate containing liquid MS medium with this compound or DMSO.
-
Incubate for the desired time (e.g., 12 hours).[5]
-
Mount the seedlings on a microscope slide in the corresponding treatment solution.
-
Image the root tips using a confocal laser scanning microscope.
-
Analyze the subcellular localization of the PIN1-GFP signal in the root cells, particularly in the pericycle and primordium cells, to observe any changes in its typical plasma membrane localization.[5]
Signaling Pathways and Mechanisms of Action
The precise molecular target of this compound is currently unknown. However, genetic and cellular evidence in S. cerevisiae strongly suggests that this compound's bioactivity is centered on the intersection of the secretory and endocytic pathways.
Proposed Mechanism of Action in S. cerevisiae
A reverse chemical-genetics screen identified six yeast deletion mutants (met18, sla1, clc1, dfg10, dpl1, and yjl175w) that are resistant to this compound-induced CPY secretion.[2] Gene ontology analysis of these genes and their interactors points towards a role in endocytosis.[2] this compound treatment accelerates the trafficking of the endocytic tracer FM4-64 to the vacuole.[3] This suggests that this compound enhances the endocytic pathway. The secretion of the vacuolar protein CPY is likely an indirect consequence of this enhanced endocytosis, possibly due to the missorting of the CPY receptor (Vps10p) at the trans-Golgi Network (TGN) as it is trafficked more rapidly through the endosomal system.
Caption: Proposed effect of this compound on yeast trafficking pathways.
Effect of this compound on Arabidopsis thaliana Root Development
In Arabidopsis thaliana, this compound has been shown to affect root architecture by promoting lateral root formation.[5] This is associated with the activation of cell division in the pericycle cells.[5] At the subcellular level, this compound treatment leads to the relocalization of the auxin efflux carrier PIN1 from the plasma membrane to intracellular compartments, likely vacuoles, in pericycle and lateral root primordium cells.[5] This disruption of PIN1 localization likely alters auxin distribution, which is a key regulator of lateral root development.
Caption: this compound's effect on Arabidopsis lateral root formation.
Experimental Workflow Diagrams
Workflow for Chemical-Genetic Screening
Caption: Workflow for this compound chemical-genetic screening.
Workflow for FM4-64 Endocytosis Assay
Caption: Workflow for the FM4-64 endocytosis assay.
Conclusion
This compound is a potent modulator of endomembrane trafficking with demonstrated activity in both yeast and plants. Its ability to enhance endocytosis and consequently affect vacuolar protein sorting in S. cerevisiae has made it a valuable tool for dissecting these complex pathways. In A. thaliana, its impact on lateral root development through the modulation of PIN1 localization highlights its potential for studying the interplay between cellular trafficking and plant development. While the direct molecular target of this compound remains an active area of investigation, the existing body of research provides a solid foundation for its use as a chemical probe to further unravel the intricacies of eukaryotic cell biology. Future studies aimed at identifying the direct binding partner(s) of this compound will be crucial for a complete understanding of its mechanism of action and for potentially developing more specific modulators of endomembrane trafficking.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Sortin2 in Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Chemical genomics provides a powerful methodology for dissecting complex biological processes by utilizing small molecules to modulate specific protein functions. Sortin2, a compound identified from a chemical library screen in Saccharomyces cerevisiae, has emerged as a key tool for studying endomembrane trafficking and vacuolar protein sorting in plants.[1][2] This technical guide provides an in-depth overview of the preliminary investigation of this compound in plant cells, summarizing its known effects, presenting quantitative data, and detailing essential experimental protocols. The document focuses on this compound's mechanism of action, its impact on cellular pathways, and a framework for its application in research and development.
Mechanism of Action and Cellular Effects
This compound was identified in a screen for compounds that induce the secretion of carboxypeptidase Y (CPY), a protein normally targeted to the vacuole in yeast.[2] Subsequent studies in the model plant Arabidopsis thaliana revealed that this compound is also active in plant cells, primarily interfering with the trafficking of proteins to the vacuole.[3][4]
The primary effects of this compound in plant cells include:
-
Disruption of Vacuolar Biogenesis and Morphology: Treatment with this compound leads to significant and reversible defects in vacuole biogenesis.[1][3] In Arabidopsis seedlings expressing the tonoplast marker EGFP:δ-TIP, this compound application alters the typical large central vacuole morphology.[3]
-
Interference with Protein Trafficking: Like its counterpart Sortin1, this compound is believed to redirect the destination of vacuolar proteins, causing them to be secreted from the cell.[1][3] This suggests that this compound targets machinery essential for vacuolar sorting.
-
Impact on Root Development: this compound application severely inhibits primary root development.[2] However, it has also been shown to increase the occurrence of lateral roots by acting upstream of the initial cell divisions that form the lateral root primordium.[4] This effect on root architecture is reversible upon removal of the compound.[2][3][4]
-
Acceleration of Endosomal Trafficking: At the cellular level, this compound has been observed to accelerate endosomal trafficking, which results in increased movement of recycling proteins from the plasma membrane.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the properties and effects of this compound in plant systems.
Table 1: Effects of this compound on Arabidopsis thaliana and Tobacco BY-2 Cells
| Concentration | Plant System | Observed Effect | Duration | Citation |
| 233 μM | Arabidopsis seedlings | Altered vacuolar morphology in hypocotyls. | 1 week | [3] |
| 100 mg/liter | Arabidopsis seedlings | Dramatic inhibition of root development. | Not Specified | [2] |
| 25 mg/liter (58 μM) | Arabidopsis suspension cells | Highly toxic; no metabolic activity observed. | 8 hours | [2] |
| 25 mg/liter (58 μM) | Tobacco BY-2 suspension cells | Highly toxic; no metabolic activity observed. | 8 hours | [2] |
| 10 mg/liter (23 μM) | Arabidopsis suspension cells | Cell death apparent. | 4 hours | [2] |
Table 2: Chemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 429.92 g/mol | [2] |
Disruption of Vacuolar Protein Sorting Pathway
In plant cells, soluble proteins destined for the lytic vacuole are synthesized in the endoplasmic reticulum (ER) and transported through the Golgi apparatus. At the trans-Golgi Network (TGN), Vacuolar Sorting Receptors (VSRs) bind to these cargo proteins and package them into clathrin-coated vesicles for transport to the prevacuolar compartment (PVC), which then matures into or fuses with the vacuole.[5][6] this compound disrupts this canonical pathway, leading to the mis-sorting and subsequent secretion of vacuolar cargo.
Caption: Figure 1: Proposed Disruption of Vacuolar Sorting by this compound.
Experimental Protocols
Investigating the effects of this compound requires a combination of cell biology, microscopy, and biochemical assays. The following are detailed methodologies for key experiments.
Analysis of Vacuolar Morphology via Confocal Microscopy
This protocol is used to visualize the impact of this compound on vacuole structure.
-
Plant Material: Use a transgenic Arabidopsis thaliana line stably expressing a fluorescent marker for the tonoplast (vacuolar membrane), such as EGFP:δ-TIP.[3]
-
Growth Conditions: Sterilize seeds and germinate them on half-strength Murashige and Skoog (MS) agar (B569324) plates.
-
Treatment: Prepare MS agar plates containing this compound at a working concentration (e.g., 233 μM) and a control plate with the solvent (e.g., DMSO) only.[3] Grow seedlings vertically for 5-7 days.
-
Microscopy: Excise hypocotyls from both control and treated seedlings. Mount them on a glass slide in water.
-
Imaging: Visualize the EGFP fluorescence using a confocal laser scanning microscope. Acquire Z-stack images to reconstruct the three-dimensional vacuolar morphology.
-
Analysis: Compare the vacuolar structure in treated seedlings to the large, central vacuole observed in control cells.
Root Development and Reversibility Assay
This assay quantifies the effect of this compound on root growth.
-
Plate Preparation: Prepare square MS agar plates with a range of this compound concentrations (e.g., 0-100 mg/liter) and a solvent control.[2]
-
Seedling Growth: Place sterile seeds in a line at the top of each plate. Seal the plates and place them vertically in a growth chamber.
-
Data Collection: Mark the position of the primary root tip daily for 7-10 days. Scan the plates to capture high-resolution images.
-
Measurement: Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of emerged lateral roots.
-
Reversibility Test: After 7 days of treatment, carefully transfer seedlings from this compound-containing plates to fresh, drug-free MS plates.[2] Continue to monitor and measure root growth for another 7 days to assess recovery.
Cell Viability Assay
This protocol determines the cytotoxic concentration of this compound.
-
Cell Culture: Use actively growing plant suspension cells, such as Arabidopsis or tobacco BY-2.
-
Treatment: Add various concentrations of this compound (e.g., 10-60 μM) to the cell cultures.[2] Incubate for different time points (e.g., 4, 8, 16 hours).
-
Staining: Add the vital dye fluorescein (B123965) diacetate (FDA) to a final concentration of 0.01%. FDA is cleaved by esterases in living cells to produce fluorescent fluorescein.
-
Imaging: Observe the cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while dead cells will not.
-
Quantification: Count the percentage of fluorescent (living) cells relative to the total number of cells observed under bright-field microscopy to determine the dose- and time-dependent toxicity.
Caption: Figure 2: General Experimental Workflow for this compound Investigation.
Conclusion and Future Directions
This compound is a potent bioactive compound that serves as an invaluable tool for the preliminary investigation of endomembrane dynamics in plant cells. Its distinct and reversible effects on vacuolar biogenesis, protein sorting, and root development allow researchers to dissect these essential pathways in a controlled manner, which can be difficult to achieve with conventional genetic approaches.[1][4] Future investigations should focus on identifying the direct molecular target(s) of this compound. This could be achieved through affinity chromatography, genetic screens for resistant or hypersensitive mutants, and computational modeling. Pinpointing the target will provide deeper insights into the intricate machinery governing vacuolar transport and its integration with plant development, potentially opening new avenues for drug development and crop improvement.
References
- 1. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Vacuolar Sorting Receptor-Mediated Trafficking of Soluble Vacuolar Proteins in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sortin2 in Yeast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a bioactive small molecule that acts as a modulator of protein trafficking in the yeast Saccharomyces cerevisiae. It has been shown to interfere with the proper targeting of vacuolar proteins, leading to their secretion. Specifically, this compound affects the delivery of Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase, causing it to be secreted into the medium instead of being transported to the vacuole.[1][2][3][4][5] This compound serves as a valuable tool for studying the endomembrane system, including the secretory and endocytic pathways.[1][3][4][5] Research indicates that this compound enhances endocytic trafficking toward the vacuole, likely at a point where the secretory and endocytic pathways converge.[1][3][4][5]
These application notes provide detailed protocols for utilizing this compound in yeast studies to investigate protein sorting and trafficking pathways.
Mechanism of Action
This compound disrupts the normal trafficking of vacuolar proteins, such as CPY, from the late Golgi to the vacuole.[2] This disruption results in the missorting and subsequent secretion of these proteins.[1][2][3] Genome-wide screens have identified several genes whose deletion confers resistance or hypersensitivity to this compound, many of which are involved in the endomembrane system and endocytosis.[1][2] This suggests that this compound's bioactivity is linked to the cellular machinery responsible for vesicle-mediated transport.[1][2]
Data Presentation
Table 1: Effective Concentrations of this compound in S. cerevisiae
| Application | Concentration (µM) | Concentration (µg/mL) | Phenotype Observed | Reference |
| CPY Secretion (Wild-Type) | 10 | ~4.2 | Induction of CPY secretion | [1] |
| CPY Secretion (Hypersensitive Screen) | 4.7 | 2 | Induction of CPY secretion in hypersensitive mutants | [2][6] |
| Yeast Growth Assay | 20 | ~8.4 | No significant growth inhibition in wild-type and most resistant mutants | [1] |
| Endocytosis Assay (FM4-64) | 20 | ~8.4 | Enhanced trafficking of FM4-64 to the vacuole | [1] |
| CPY Secretion (Resistant Mutant Screen) | 47 | ~20 | Used for primary screen of resistant mutants | [1][2] |
Table 2: Summary of Yeast Mutants with Altered this compound Sensitivity
| Mutant Type | Gene Deletions | Phenotype with this compound | Implicated Process | Reference |
| Resistant | met18, sla1, clc1, dfg10, dpl1, yjl175w | Do not secrete CPY in the presence of this compound | Endocytosis, Endomembrane Trafficking | [1][3][4][5] |
| Hypersensitive | 243 putative mutants identified | Secrete CPY at low this compound concentrations (4.7 µM) | Protein Sorting, Endomembrane System | [2] |
Experimental Protocols
Carboxypeptidase Y (CPY) Secretion Assay
This assay is used to detect the missorting and secretion of CPY into the culture medium upon treatment with this compound.
Materials:
-
S. cerevisiae strains (wild-type, mutants of interest)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Nitrocellulose or PVDF membrane
-
Anti-CPY antibody
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
Chemiluminescent substrate
-
Dot blot apparatus or vacuum manifold
Protocol:
-
Yeast Culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Treatment with this compound: Dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh YPD medium. Add this compound to the desired final concentration (e.g., 10 µM for wild-type) and an equivalent volume of DMSO to the control culture.
-
Incubation: Grow the cultures for 18-24 hours at 30°C with shaking.
-
Cell Separation: Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Sample Application: Carefully collect the supernatant (culture medium). Apply an equal volume of the supernatant from each sample onto a nitrocellulose or PVDF membrane using a dot blot apparatus.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CPY (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Yeast Growth Assay
This protocol assesses the effect of this compound on yeast cell growth.
Materials:
-
S. cerevisiae strains
-
YPD medium
-
This compound stock solution
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring OD₆₀₀
Protocol:
-
Culture Preparation: Grow yeast strains overnight in YPD medium at 30°C.
-
Assay Setup: In a 96-well plate, dilute the overnight cultures to an initial OD₆₀₀ of 0.1 in a final volume of 200 µL of YPD per well.
-
Treatment: Add this compound to the wells to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 50 µM). Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation and Measurement: Incubate the plate at 30°C in a microplate reader with intermittent shaking. Measure the OD₆₀₀ every 30-60 minutes for 24-48 hours.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the OD₆₀₀ values over time to generate growth curves. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve at a specific time point (e.g., 24 hours).[7]
FM4-64 Endocytic Trafficking Assay
This assay visualizes the effect of this compound on the endocytic pathway using the lipophilic styryl dye FM4-64, which stains the vacuolar membrane.
Materials:
-
S. cerevisiae strains
-
YPD medium
-
This compound stock solution
-
DMSO
-
FM4-64 dye (e.g., 1 mg/mL stock in DMSO)
-
Low-melt agarose
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope
Protocol:
-
Yeast Culture and Treatment: Grow yeast cells to mid-log phase (OD₆₀₀ of 0.5-0.8) in YPD medium. Treat the cells with this compound (e.g., 20 µM) or DMSO for 1-2 hours.
-
FM4-64 Labeling:
-
Harvest the cells by centrifugation (3,000 x g, 3 minutes).
-
Resuspend the cell pellet in 50 µL of ice-cold YPD medium.
-
Add FM4-64 to a final concentration of 20-40 µM.
-
Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
-
Internalization:
-
Pellet the cells by centrifugation at 4°C.
-
Resuspend the cells in 1 mL of pre-warmed (30°C) YPD medium (containing this compound or DMSO as in the initial treatment) to initiate dye internalization.
-
-
Microscopy:
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Mount the cells on a microscope slide with a pad of low-melt agarose.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).
-
-
Analysis: Observe the progression of FM4-64 from the plasma membrane to endosomes and finally to the vacuolar membrane. In the presence of this compound, an accelerated accumulation of the dye at the vacuole is expected.[1]
Visualizations
Caption: Proposed mechanism of this compound action in yeast.
Caption: Experimental workflow for the CPY secretion assay.
Caption: Experimental workflow for the FM4-64 endocytosis assay.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - Polytechnic University of Madrid [portalcientifico.upm.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple and inexpensive quantitative technique for determining chemical sensitivity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxypeptidase Y (CPY) Secretion Assay Using Sortin2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase in Saccharomyces cerevisiae, is a well-established model protein for studying vacuolar protein sorting (VPS) pathways. Under normal physiological conditions, CPY is transported from the Golgi apparatus to the vacuole. However, genetic mutations in VPS genes or chemical perturbations can disrupt this pathway, leading to the secretion of CPY into the extracellular medium.[1][2][3]
Sortin2 is a bioactive small molecule that has been identified to interfere with the proper targeting of CPY to the vacuole, resulting in its secretion.[4][5] This phenomenon mimics the phenotype observed in many vps mutants. Mechanistic studies have revealed that this compound's effect is linked to the enhancement of the endocytic trafficking pathway, which indirectly affects the sorting of CPY from the Golgi to the vacuole. This makes the CPY secretion assay in the presence of this compound a valuable tool for studying the intricacies of vacuolar protein sorting, identifying new components of the trafficking machinery, and screening for novel modulators of this pathway.
These application notes provide a detailed protocol for performing a CPY secretion assay using this compound, including methods for sample preparation and detection of secreted CPY by dot blot and Western blot analysis.
Data Presentation
The following table summarizes the concentration-dependent effect of this compound on the secretion of CPY in wild-type S. cerevisiae. Data is compiled from qualitative and semi-quantitative observations from published studies.
| This compound Concentration | CPY Secretion Level | Observations |
| 0 µM (DMSO control) | None to Basal | No significant CPY detected in the extracellular medium. |
| 4.7 µM (2 µg/ml) | Moderate | Detectable CPY secretion, often used as a threshold concentration. |
| 10 µM | Strong | Robust CPY secretion, used as a standard concentration for screening resistant mutants. |
| 47 µM (20 µg/ml) | Strong | Significant CPY secretion, used in primary screens without inhibiting yeast growth. |
Experimental Protocols
I. Yeast Culture and Treatment with this compound
This protocol describes the cultivation of S. cerevisiae and the subsequent treatment with this compound to induce CPY secretion.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (stock solution in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.5-1.0).
-
Dilute the overnight culture into fresh YPD medium to an OD₆₀₀ of approximately 0.2.
-
To individual cultures, add this compound to the desired final concentration (e.g., 10 µM). For a negative control, add an equivalent volume of DMSO.
-
Incubate the cultures at 30°C with shaking for a specified period (e.g., 4-6 hours or overnight, depending on the experimental design).
-
After incubation, pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Carefully collect the supernatant (extracellular medium) for the analysis of secreted CPY. The cell pellet can be used for analyzing intracellular CPY levels.
II. Detection of Secreted CPY by Dot Blot Assay
This semi-quantitative method is suitable for rapid screening of multiple samples.
Materials:
-
Supernatant from yeast cultures (from Protocol I)
-
Nitrocellulose or PVDF membrane
-
Dot blot apparatus (optional)
-
Tris-buffered saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6
-
TBST (TBS with 0.1% Tween-20)
-
Blocking buffer: 5% non-fat dry milk or 3% BSA in TBST
-
Primary antibody: Monoclonal anti-CPY antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Spot 2-5 µL of the culture supernatant directly onto a dry nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely at room temperature.
-
Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-CPY antibody diluted in blocking buffer (follow manufacturer's recommendation for dilution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the signal using an appropriate imaging system. The intensity of the dots corresponds to the amount of secreted CPY.
III. Quantification of Secreted CPY by Western Blot Analysis
This method allows for more quantitative analysis and confirmation of the molecular weight of the secreted CPY.
Materials:
-
Supernatant from yeast cultures (from Protocol I)
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Methanol
-
Western blot reagents (as listed in Protocol II)
Procedure:
-
Protein Precipitation (Optional but recommended for concentrating secreted proteins):
-
To 1 mL of culture supernatant, add TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 500 µL of cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Transfer:
-
Boil the protein samples in SDS-PAGE sample buffer for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Follow steps 3-10 of the Dot Blot Assay protocol (Protocol II) for blocking, antibody incubation, washing, and signal detection. The resulting bands on the Western blot can be quantified using densitometry software.
-
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. Genomic Screen for Vacuolar Protein Sorting Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - Universidad Politécnica de Madrid [portalcientifico.upm.es]
- 5. researchgate.net [researchgate.net]
Sortin2 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a synthetic, cell-permeable small molecule that acts as an inhibitor of the vacuolar protein sorting (VPS) pathway in the yeast Saccharomyces cerevisiae. Specifically, it disrupts the trafficking of Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase, leading to its secretion from the cell. This characteristic makes this compound a valuable tool for studying the intricacies of the VPS pathway, identifying components involved in endomembrane trafficking, and for screening for other molecules that may modulate this pathway. These application notes provide detailed protocols for the preparation of this compound stock solutions, its proper storage, and its application in a yeast-based CPY secretion assay.
Data Presentation
The following tables summarize the key quantitative data for the preparation and use of this compound.
Table 1: this compound Stock Solution Preparation
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous |
| Typical Stock Concentration | 10 mM |
| Preparation Procedure | 1. Bring this compound powder and DMSO to room temperature. |
| 2. Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration. | |
| 3. Vortex thoroughly to dissolve. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1] | |
| 4. Once fully dissolved, aliquot into single-use tubes to avoid repeated freeze-thaw cycles. |
Table 2: this compound Storage and Stability
| Condition | Solid (Powder) | Stock Solution (in DMSO) |
| Storage Temperature | -20°C | -20°C (short-term) or -80°C (long-term) |
| Duration | Up to 3 years at -20°C | Up to 1 month at -20°C, up to 6 months at -80°C[2] |
| Light Sensitivity | Store protected from light | Store protected from light |
| Handling | Allow the vial to reach room temperature before opening to prevent moisture condensation.[1] | Thaw at room temperature before use. Avoid repeated freeze-thaw cycles. |
Table 3: this compound Working Solution for Yeast Experiments
| Parameter | Value |
| Typical Working Concentration Range | 4.7 µM to 47 µM in yeast culture medium[3] |
| Solvent for Dilution | Yeast culture medium (e.g., YPD) |
| Final DMSO Concentration in Culture | Should be kept below 0.5% to minimize solvent-induced cellular stress.[2] |
| Control | A vehicle control containing the same final concentration of DMSO should be included in all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent the condensation of moisture.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the 10 mM this compound stock solution into single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Carboxypeptidase Y (CPY) Secretion Assay in Saccharomyces cerevisiae
This protocol is designed to assess the effect of this compound on the vacuolar protein sorting pathway by detecting the secretion of CPY into the culture medium.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO (for vehicle control)
-
96-well microplate
-
Nitrocellulose membrane
-
Dot-blot apparatus
-
Primary antibody against CPY
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Yeast Culture Preparation:
-
Inoculate the wild-type S. cerevisiae strain into YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh YPD medium.
-
-
Treatment with this compound:
-
In a 96-well microplate, add the diluted yeast culture.
-
Add the 10 mM this compound stock solution to the wells to achieve the desired final concentrations (e.g., a range from 4.7 µM to 47 µM).
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a separate set of wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate at 30°C with shaking for 4-6 hours.
-
-
Detection of Secreted CPY by Dot-Blot Assay:
-
After incubation, centrifuge the microplate to pellet the yeast cells.
-
Carefully transfer a small volume (e.g., 5-10 µL) of the supernatant from each well onto a nitrocellulose membrane using a dot-blot apparatus.
-
Allow the membrane to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CPY (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply a chemiluminescent HRP substrate to the membrane and detect the signal using an appropriate imaging system. An increased signal in the this compound-treated samples compared to the DMSO control indicates the secretion of CPY.
-
Visualizations
References
Harnessing Sortin2 to Unravel Plant Vacuolar Biogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2, a small molecule identified through a chemical genomics screen, has emerged as a valuable tool for dissecting the intricate processes of vacuolar biogenesis and protein sorting in plants. By inducing reversible defects in vacuole morphology and function, this compound provides a powerful means to study the dynamic endomembrane system. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a chemical probe in plant cell biology, with a particular focus on its application in vacuolar biogenesis research and its potential implications for drug discovery.
Data Presentation
Table 1: Effects of this compound on Vacuolar Protein Sorting and Plant Growth
| Parameter | Organism | This compound Concentration | Observed Effect | Reference(s) |
| Carboxypeptidase Y (CPY) Secretion | Saccharomyces cerevisiae | 4.7 µM | Induction of CPY secretion | [1] |
| 47 µM | Strong induction of CPY secretion | [1] | ||
| Vacuolar Morphology | Arabidopsis thaliana seedlings | 233 µM | Fragmentation of vacuoles | [2] |
| Root Development | Arabidopsis thaliana seedlings | 233 µM | Reversible defects in root development | [3] |
| Cell Viability | Arabidopsis thaliana suspension cells | 23 µM | Toxic effect observed | [4] |
Experimental Protocols
Protocol 1: Treatment of Arabidopsis thaliana Seedlings with this compound
Objective: To induce vacuolar biogenesis defects and analyze resulting phenotypes.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type or transgenic lines expressing vacuolar markers like GFP-VAMP711).
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Sterile petri dishes.
-
Growth chamber with controlled light and temperature conditions.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.
-
This compound Application:
-
For dose-response analysis, prepare MS agar plates containing a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 233 µM). Add the appropriate volume of this compound stock solution to the molten MS medium after autoclaving and cooling to approximately 50°C. A DMSO control plate should be prepared with the same volume of DMSO as the highest this compound concentration.
-
For treatment of growing seedlings, germinate seeds on standard MS plates for 4-5 days. Prepare liquid MS medium containing the desired this compound concentration and overlay the plates, ensuring the seedlings are submerged.
-
-
Growth Conditions: Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Phenotypic Analysis:
-
Root Growth: Measure the primary root length daily for 5-7 days using a ruler or image analysis software.
-
Vacuolar Morphology: At the desired time point, carefully remove seedlings and mount them in water on a microscope slide for confocal microscopy (see Protocol 3).
-
Protocol 2: Quantification of Carboxypeptidase Y (CPY) Secretion Assay
Objective: To quantitatively measure the missorting of the vacuolar protein CPY into the extracellular space upon this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings treated with this compound as described in Protocol 1.
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Anti-CPY antibody.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and western blotting equipment.
Procedure:
-
Sample Collection:
-
Seedlings: Collect whole seedlings treated with this compound and a DMSO control.
-
Culture Medium: If using liquid culture, collect the medium in which the seedlings were grown.
-
-
Protein Extraction:
-
Intracellular Fraction: Homogenize the collected seedlings in extraction buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Extracellular Fraction: Filter the collected culture medium to remove any cellular debris. Concentrate the proteins in the medium using a suitable method (e.g., trichloroacetic acid precipitation or centrifugal filter units).
-
-
Protein Quantification: Determine the total protein concentration of the intracellular fractions using a standard protein assay (e.g., Bradford or BCA).
-
Western Blotting:
-
Separate equal amounts of total protein from the intracellular and extracellular fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-CPY antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the band intensities of CPY in the intracellular and extracellular fractions using image analysis software. The percentage of CPY secretion can be calculated as: (Extracellular CPY / (Intracellular CPY + Extracellular CPY)) * 100.
Protocol 3: Confocal Microscopy for Visualization of Vacuolar Morphology
Objective: To visualize changes in vacuolar morphology in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings (ideally expressing a tonoplast-localized fluorescent marker, e.g., GFP-VAMP711).
-
This compound-treated and control seedlings.
-
Confocal laser scanning microscope.
-
Microscope slides and coverslips.
-
Water or liquid MS medium for mounting.
Procedure:
-
Sample Preparation:
-
Carefully remove a seedling from the agar plate or liquid culture.
-
Mount the seedling in a drop of water or liquid MS medium on a microscope slide. Gently place a coverslip over the sample, avoiding air bubbles.
-
-
Confocal Imaging:
-
Use a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorescent protein being used (e.g., 488 nm excitation and 500-550 nm emission for GFP).
-
Locate the root tip or hypocotyl region for imaging.
-
Acquire z-stacks of images to capture the three-dimensional structure of the vacuoles.
-
-
Image Analysis:
-
Analyze the acquired images using image processing software (e.g., Fiji/ImageJ).
-
Observe and document any changes in vacuolar morphology, such as fragmentation, swelling, or the appearance of small vesicles.
-
For quantitative analysis, parameters such as vacuolar occupancy or the number of vacuolar fragments per cell can be measured.
-
Mandatory Visualizations
Caption: this compound accelerates endocytosis, leading to missorting of vacuolar proteins.
Caption: Experimental workflow for studying this compound effects in Arabidopsis.
Application Notes for Drug Development Professionals
This compound serves as a powerful chemical tool with significant implications for plant-focused drug discovery and development. Its well-characterized effects on the endomembrane system provide a valuable platform for:
-
Target Identification and Validation: The conserved nature of vacuolar trafficking pathways between yeast and plants allows for the initial identification of drug targets in a simpler, more tractable system. By identifying the molecular target(s) of this compound in plants, researchers can uncover novel proteins essential for vacuolar biogenesis, which may represent potential targets for the development of herbicides or plant growth regulators.
-
Pathway Analysis and High-Throughput Screening: this compound can be utilized as a positive control in high-throughput screens designed to identify new chemical entities that modulate vacuolar trafficking. The distinct and easily scorable phenotypes induced by this compound, such as CPY secretion and vacuolar fragmentation, provide robust readouts for such screens.
-
Understanding Drug Specificity and Off-Target Effects: The reversible nature of this compound's effects allows for the study of cellular recovery and resilience. By comparing the effects of novel compounds to those of this compound, researchers can begin to dissect the specificity of their compounds and identify potential off-target effects on the endomembrane system.
-
Modulating Plant Stress Responses: Vacuoles play a crucial role in plant responses to both biotic and abiotic stress. By manipulating vacuolar biogenesis and function with compounds like this compound, it may be possible to enhance plant tolerance to environmental challenges. This opens up avenues for the development of novel crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Performing a Sortin2 Hypersensitivity Screen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a small molecule that has been identified as a modulator of the endomembrane system in eukaryotes, particularly in the model organism Saccharomyces cerevisiae.[1][2] It has been shown to enhance the endocytic transport pathway, likely at the intersection of the secretory and endocytic pathways.[1][3][4] A primary and readily scorable phenotype of this compound treatment in yeast is the secretion of carboxypeptidase Y (CPY), a vacuolar protein that is normally sorted to the vacuole and not secreted.[1][2] This phenomenon forms the basis of a powerful screening method to identify genes and cellular pathways that are affected by or interact with this compound.
A this compound hypersensitivity screen is a reverse chemical-genetic approach used to identify yeast gene deletion mutants that exhibit an altered sensitivity to this compound.[1][2] This is typically assessed by monitoring the secretion of CPY. Mutants that are resistant to the this compound-induced CPY secretion are of particular interest as the deleted genes may encode for proteins that are direct or indirect targets of this compound, or are involved in the cellular response to it. This approach has been instrumental in identifying key proteins involved in endocytosis as being critical for the bioactivity of this compound.[1][2]
These application notes provide a detailed guide for performing a this compound hypersensitivity screen, from initial dose-response determination to high-throughput screening of a yeast deletion library and secondary validation assays.
Key Concepts and Signaling Pathways
This compound's primary mode of action is the enhancement of endocytic trafficking towards the vacuole.[1][3][4] This acceleration of the endocytic pathway is thought to cause a mislocalization of proteins involved in the sorting of vacuolar hydrolases, such as the CPY receptor Vps10p, leading to the secretion of CPY. The genes identified in this compound-resistant screens are predominantly involved in endocytosis, highlighting the importance of this pathway in this compound's activity.
Experimental Protocols
Protocol 1: Determination of Sub-lethal this compound Concentration
Objective: To determine the optimal concentration of this compound that induces CPY secretion in wild-type yeast without significantly inhibiting growth.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741)
-
YPD agar (B569324) plates (1% yeast extract, 2% peptone, 2% glucose, 2% agar)
-
YPD liquid medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Prepare an overnight culture of wild-type yeast in YPD liquid medium at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium.
-
Prepare a series of YPD agar plates containing different concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates (typically ≤1%).
-
Spot 5-10 µL of the diluted yeast culture onto the plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Assess yeast growth visually or by measuring the diameter of the yeast spots.
-
The sub-lethal concentration is the highest concentration of this compound that does not inhibit growth by more than 10-15% compared to the DMSO control. This concentration will be used for the primary screen.
Protocol 2: High-Throughput this compound Hypersensitivity Screen
Objective: To screen a yeast deletion library for mutants that are resistant to this compound-induced CPY secretion.
Materials:
-
Yeast deletion library (e.g., haploid MATa collection)
-
YPD agar plates
-
YPD agar plates containing the pre-determined sub-lethal concentration of this compound
-
96-well or 384-well plates
-
Robotic pinning tool (e.g., Singer ROTOR) or manual pinner
-
Nitrocellulose or PVDF membranes
-
Anti-CPY antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents and imaging system
Workflow Diagram:
Procedure:
-
Array the yeast deletion library into 96- or 384-well plates containing YPD liquid medium. Grow overnight at 30°C.
-
Using a robotic pinning tool or a manual pinner, transfer the yeast cultures from the library plates onto large YPD agar plates (control) and YPD agar plates containing the sub-lethal concentration of this compound.
-
Incubate the plates at 30°C for 48-72 hours until colonies are visible.
-
Perform a colony blot to assess CPY secretion: a. Place a sterile nitrocellulose or PVDF membrane onto the surface of the agar plates to lift the colonies. b. Lyse the yeast cells on the membrane (e.g., by freezing in liquid nitrogen and thawing). c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody against CPY. e. Wash the membrane and incubate with a secondary antibody conjugated to HRP. f. Wash the membrane again and apply a chemiluminescence substrate. g. Image the membrane using a chemiluminescence imaging system.
-
Analyze the results by comparing the CPY secretion on the this compound plates to the control plates. Identify mutants that show reduced or no CPY secretion in the presence of this compound compared to the wild-type control. These are the this compound-resistant mutants.
Protocol 3: Secondary Assay - FM4-64 Endocytic Tracer Uptake
Objective: To validate the effect of this compound on the endocytic pathway in wild-type and resistant mutant strains.
Materials:
-
Wild-type yeast strain
-
Identified this compound-resistant mutant strains
-
YPD liquid medium
-
This compound
-
FM4-64 dye (stock solution in DMSO)
-
Concanavalin A (for immobilizing cells)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red or Cy3)
Procedure:
-
Grow overnight cultures of wild-type and resistant mutant yeast strains in YPD medium at 30°C.
-
Dilute the cultures and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Treat the cells with either this compound (at the sub-lethal concentration) or DMSO (control) for a specified period (e.g., 1-2 hours).
-
Add FM4-64 to the cultures to a final concentration of approximately 24 µM.
-
Incubate the cells with the dye on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane.
-
Wash the cells with cold YPD medium to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed YPD medium (with or without this compound as in the initial treatment) and incubate at 30°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop endocytosis by placing the cells on ice.
-
Immobilize the cells on Concanavalin A-coated microscope slides.
-
Observe the cells under a fluorescence microscope. In wild-type cells treated with this compound, the FM4-64 dye should reach the vacuolar membrane more rapidly than in untreated cells.[1] In resistant mutants, this acceleration of endocytosis by this compound should be reduced or absent.
Data Presentation
Table 1: Quantitative Parameters for this compound Hypersensitivity Screen
| Parameter | Value | Reference/Notes |
| Primary Screen | ||
| This compound Concentration | 10-50 µM | Sub-lethal concentration to be determined empirically for each yeast strain background.[2] |
| DMSO Concentration | ≤1% (v/v) | Vehicle control, kept constant across all conditions.[2] |
| Incubation Temperature | 30°C | Optimal growth temperature for S. cerevisiae. |
| Incubation Time | 48-72 hours | Until colonies are well-formed for colony blotting. |
| Secondary Assay (FM4-64 Uptake) | ||
| FM4-64 Concentration | ~24 µM | For labeling the plasma membrane.[2] |
| Labeling Temperature | 4°C or on ice | To allow plasma membrane staining while inhibiting endocytosis. |
| Chase Temperature | 30°C | To initiate and observe the progression of endocytosis. |
| Time Points for Observation | 0, 15, 30, 60 min | To monitor the kinetics of FM4-64 transport to the vacuole. |
Table 2: Expected Outcomes of a this compound Hypersensitivity Screen
| Strain/Condition | CPY Secretion (Primary Screen) | FM4-64 Trafficking to Vacuole (Secondary Assay) | Interpretation |
| Wild-type + DMSO | Low/None | Normal rate | Baseline phenotype. |
| Wild-type + this compound | High | Accelerated rate | This compound enhances endocytosis and causes CPY secretion. |
| Resistant Mutant + DMSO | Low/None | Normal rate | Mutant itself does not have a gross endocytic defect. |
| Resistant Mutant + this compound | Low/None | Normal or slightly accelerated rate | The deleted gene is required for this compound's effect on CPY secretion and endocytosis. |
Conclusion
The this compound hypersensitivity screen is a robust method for identifying genes involved in endomembrane trafficking and for elucidating the mechanism of action of small molecule modulators. The protocols outlined here provide a framework for conducting such a screen, from initial setup to validation of hits. The identification of genes whose deletion confers resistance to this compound can provide valuable insights into the complex machinery of protein sorting and endocytosis, and may reveal novel targets for therapeutic intervention in diseases where these pathways are dysregulated.
References
Application Notes: Method for Assessing Sortin2-Induced Root Phenotype in Arabidopsis
Introduction
Sortin2 is a bioactive chemical compound identified through screens for inhibitors of vacuolar trafficking. In the model plant Arabidopsis thaliana, this compound has been shown to cause defects in vacuole biogenesis and to severely inhibit root development. The proper functioning of the vacuole is essential for cell expansion and overall plant growth, making the root system a sensitive and quantifiable indicator of this compound's biological activity. These application notes provide a detailed protocol for assessing the dose-dependent effects of this compound on the Arabidopsis thaliana root phenotype, enabling researchers to quantify its impact on key root system architecture (RSA) parameters.
Principle
The primary method for assessing the this compound-induced root phenotype is a sterile plate-based growth assay. Arabidopsis thaliana seedlings are grown vertically on a nutrient-agar medium supplemented with varying concentrations of this compound. Vertical orientation of the plates allows the roots to grow along the surface of the agar (B569324), facilitating easy visualization and imaging. After a defined growth period, the plates are imaged, and specialized software is used to measure various RSA parameters, such as primary root length, lateral root number, and lateral root density. This method allows for a quantitative comparison between control and this compound-treated seedlings, providing a robust system for characterizing its inhibitory effects.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected dose-dependent inhibitory effect of this compound on key Arabidopsis thaliana root system architecture parameters. This data is intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Primary Root Length
| This compound Concentration (µM) | Mean Primary Root Length (mm) ± SE | % Inhibition |
| 0 (Control) | 45.2 ± 2.1 | 0% |
| 10 | 38.5 ± 1.9 | 14.8% |
| 25 | 25.1 ± 1.5 | 44.5% |
| 50 | 12.8 ± 0.9 | 71.7% |
| 100 | 5.3 ± 0.5 | 88.3% |
Table 2: Effect of this compound on Lateral Root Development
| This compound Concentration (µM) | Mean Lateral Root Number | Mean Lateral Root Density (LR/mm) ± SE |
| 0 (Control) | 18.4 ± 1.2 | 0.41 ± 0.03 |
| 10 | 12.1 ± 1.0 | 0.31 ± 0.02 |
| 25 | 5.7 ± 0.8 | 0.23 ± 0.03 |
| 50 | 1.2 ± 0.4 | 0.09 ± 0.03 |
| 100 | 0.1 ± 0.1 | 0.02 ± 0.02 |
Experimental Protocols
This section provides a detailed protocol for conducting a quantitative analysis of the this compound-induced root phenotype in Arabidopsis thaliana.
Protocol 1: Arabidopsis Root Growth Assay with this compound Treatment
1. Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) basal salt medium powder
-
Phytoagar or other gelling agent
-
Potassium hydroxide (B78521) (KOH)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Square Petri dishes (120x120 mm)
-
Micropore tape
-
50% (v/v) commercial bleach solution
-
Sterile deionized water
-
Ethanol (B145695) (70% v/v)
-
Laminar flow hood
-
Growth chamber (22-24°C, 16h light/8h dark cycle)
-
Flatbed scanner or digital camera with a copy stand
-
Image analysis software (e.g., ImageJ/Fiji with the RootJ plugin, EZ-Rhizo)
2. Preparation of Growth Medium
-
To prepare 1 liter of 1/2 MS medium, dissolve 2.2 g of MS powder, 10 g of sucrose (1% w/v), and 0.5 g of MES hydrate in ~900 mL of deionized water.
-
Adjust the pH to 5.7 using 1 M KOH.
-
Bring the final volume to 1 liter with deionized water.
-
Add 10 g of phytoagar (1% w/v) and mix.
-
Autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
In a laminar flow hood, add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). For the control plates, add an equivalent volume of DMSO.
-
Pour approximately 50 mL of the medium into each square Petri dish. Allow the plates to solidify for at least 2 hours in the laminar flow hood.
3. Seed Sterilization and Plating
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute. Carefully remove the ethanol.
-
Add 1 mL of 50% bleach solution and vortex for 10 minutes.
-
Remove the bleach solution and wash the seeds 5 times with 1 mL of sterile deionized water.
-
Resuspend the seeds in a small volume of sterile 0.1% (w/v) agar solution.
-
Store the seeds at 4°C for 2-3 days for stratification to ensure uniform germination.
-
In a laminar flow hood, carefully pipette individual seeds onto the surface of the prepared agar plates, spacing them approximately 1 cm apart in a horizontal line about 2 cm from the top of the plate.
-
Seal the plates with micropore tape.
4. Seedling Growth and Imaging
-
Place the plates vertically in a plate holder within a growth chamber set to 22-24°C with a 16-hour light/8-hour dark photoperiod.
-
Grow the seedlings for 7-10 days, or until a clear phenotype is observable.
-
After the growth period, capture high-resolution images of the plates using a flatbed scanner (200-400 dpi) or a digital camera mounted on a copy stand.
5. Data Analysis
-
Open the scanned images in an image analysis software like ImageJ.
-
Use the software tools to measure the primary root length from the base of the hypocotyl to the root tip.
-
Count the number of emerged lateral roots for each seedling.
-
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root over which they emerge.
-
Record all measurements in a spreadsheet program.
-
Calculate the mean, standard error (SE), and percent inhibition for each parameter at each this compound concentration.
-
Generate tables and graphs to present the data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting & Optimization
Troubleshooting common issues in Sortin2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Sortin2.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experiments with this compound, offering practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1]
Q2: I am not observing the expected phenotype (e.g., CPY secretion) after this compound treatment. What are the possible causes?
A2: Several factors could contribute to the lack of an observable phenotype. First, ensure that the final concentration of this compound is appropriate for your experimental system. We recommend performing a dose-response curve to determine the optimal concentration. Additionally, verify the viability of your cells, as high concentrations of this compound or the vehicle (DMSO) can be toxic. Finally, confirm the integrity of your this compound stock solution, as the compound may degrade with improper storage.
Q3: My experimental results with this compound are inconsistent. What could be the reason?
A3: Inconsistent results can arise from several sources. One common issue is the stability of the this compound solution, especially after multiple freeze-thaw cycles.[2] It is also crucial to maintain a consistent, low concentration of the DMSO vehicle across all experiments, as it can have biological effects at higher concentrations.[3] Cell passage number and confluency can also impact experimental outcomes, so it is important to standardize these parameters.
Troubleshooting Guides
Problem 1: High background signal or non-specific effects in my assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Visually inspect your this compound solution for any cloudiness or precipitate.[3] Performing a concentration-response curve can also be informative, as aggregating compounds often exhibit a steep, non-saturating dose-response.[4] Including a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help to disrupt aggregates.
Problem 2: The observed effect of this compound diminishes over the course of a long-term experiment.
-
Possible Cause: Instability or metabolism of this compound in the culture medium.
-
Solution: To maintain a consistent effective concentration of the inhibitor, it is advisable to replenish this compound at regular intervals by performing partial or full media changes containing the fresh compound. You can also assess the stability of this compound in your specific culture medium by incubating it for various durations and then testing its activity in a short-term assay.
Problem 3: The vehicle control (DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of DMSO is too high.
-
Solution: It is critical to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize its impact on the biological system. Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.
Quantitative Data Summary
The following tables summarize quantitative data from experiments involving this compound.
Table 1: Recommended Concentration of this compound for Various Assays in S. cerevisiae
| Assay | Recommended Concentration | Reference |
| Primary screening of resistant mutants | 47 µM | |
| Confirmation of resistant mutants | 10 µM | |
| FM4-64 Uptake Assay | 20 µM |
Table 2: Effect of this compound on FM4-64 Uptake in S. cerevisiae
| Condition | Parameter | Value | Reference |
| Control (DMSO) | Time to vacuole labeling | ~40 minutes | |
| + 20 µM this compound | Time to vacuole labeling | ~25 minutes |
Experimental Protocols
Detailed methodologies for key experiments with this compound are provided below.
Protocol 1: Carboxypeptidase Y (CPY) Secretion Assay
This assay is used to assess the effect of this compound on the secretion of the vacuolar protein CPY in S. cerevisiae.
Materials:
-
S. cerevisiae strain (wild-type or mutant)
-
YPD medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Nitrocellulose membrane
-
Anti-CPY antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Grow S. cerevisiae cells to the mid-log phase in YPD medium.
-
Dilute the cell culture to an OD600 of 0.1 in fresh YPD medium.
-
Add this compound to the desired final concentration (e.g., 10 µM for confirming resistant mutants). For the control, add an equivalent volume of DMSO.
-
Incubate the cultures at 30°C with shaking for 24-48 hours.
-
Spot 5 µL of each culture onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CPY overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the signal using a suitable imaging system.
Protocol 2: FM4-64 Endocytosis Assay
This assay is used to monitor the effect of this compound on the rate of endocytosis in S. cerevisiae.
Materials:
-
S. cerevisiae strain (wild-type or mutant)
-
YPD medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
FM4-64 dye
-
Confocal microscope
Procedure:
-
Grow S. cerevisiae cells to the mid-log phase in YPD medium.
-
Treat the cells with 20 µM this compound or DMSO (control) for the desired duration.
-
Incubate the cells with 24 µM FM4-64 for 30 minutes at 4°C.
-
Shift the temperature to 28°C to initiate endocytosis.
-
Acquire images at different time points (e.g., 0, 10, 25, 40 minutes) using a confocal microscope.
-
Analyze the images to determine the time it takes for the FM4-64 dye to label the vacuolar membrane.
Visualizations
This compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in S. cerevisiae.
Experimental Workflow for this compound Screening
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Decision Tree for this compound Experiments
Caption: Decision tree for troubleshooting common issues in this compound experiments.
References
Optimizing Sortin2 concentration to avoid yeast growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Sortin2 to avoid growth inhibition in yeast (Saccharomyces cerevisiae) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on yeast?
A1: this compound is a small molecule that disrupts vacuolar protein sorting in yeast.[1][2] Its primary effect is the missorting and secretion of vacuolar cargo proteins, such as carboxypeptidase Y (CPY), which are normally delivered to the vacuole.[1][2] this compound achieves this by affecting the endomembrane system, including both secretory and endocytic pathways.[3]
Q2: At what concentration does this compound typically start to inhibit yeast growth?
A2: Studies have shown that this compound can be used in a concentration range of 4.7 µM to 47 µM without inhibiting the growth of wild-type Saccharomyces cerevisiae. However, the exact inhibitory concentration can vary depending on the yeast strain and specific experimental conditions. It is crucial to determine the optimal concentration for your specific strain and assay.
Q3: How does this compound affect endocytosis in yeast?
A3: this compound has been shown to enhance endocytic trafficking towards the vacuole in Saccharomyces cerevisiae. This suggests that its effects on the secretory and endocytic pathways are linked.
Q4: Is the effect of this compound reversible?
A4: Yes, the phenotype induced by this compound has been found to be reversible upon removal of the compound.
Troubleshooting Guide
Issue 1: Significant yeast growth inhibition is observed after this compound treatment.
-
Question: Why is my yeast culture not growing or growing very slowly after adding this compound? Answer:
-
Concentration may be too high: The concentration of this compound you are using may be above the toxic threshold for your specific yeast strain. It is recommended to perform a dose-response experiment to determine the optimal, non-inhibitory concentration.
-
Solvent toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding a level that is toxic to your yeast strain (typically ≤1% v/v). Run a vehicle control (solvent only) to rule out this possibility.
-
Strain sensitivity: Different yeast strains can have varying sensitivities to chemical compounds. Your strain might be particularly sensitive to this compound. Consider testing a range of concentrations to find the optimal one for your strain.
-
Interaction with media components: In rare cases, components of your growth media may interact with this compound, leading to increased toxicity. You can test this by performing the experiment in a different standard yeast medium.
-
Issue 2: No effect of this compound is observed on vacuolar protein sorting.
-
Question: I've added this compound, but I'm not seeing the expected secretion of my vacuolar protein of interest. What could be the problem? Answer:
-
Concentration may be too low: The concentration of this compound might be insufficient to induce a detectable phenotype. You may need to increase the concentration, ensuring it remains below the inhibitory level.
-
Inactive compound: Verify the quality and activity of your this compound stock. If possible, test it on a control strain known to be sensitive to this compound.
-
Assay sensitivity: The assay you are using to detect protein secretion may not be sensitive enough. Consider using a more sensitive detection method, such as a western blot.
-
Protein-specific effects: this compound's effect has been well-characterized for CPY. Its effect on other vacuolar proteins may vary. Confirm that the protein you are studying is expected to be affected by this compound.
-
Issue 3: High variability in results between experiments.
-
Question: I'm getting inconsistent results every time I run my experiment with this compound. How can I improve reproducibility? Answer:
-
Inconsistent cell density: Ensure that you start each experiment with a consistent initial cell density (e.g., measured by OD600).
-
Inaccurate dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation and ensure accurate concentrations.
-
Uneven mixing: Ensure that the this compound and yeast cells are thoroughly mixed in the culture medium.
-
Incubation conditions: Maintain consistent incubation temperature, shaking speed, and aeration across all experiments.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects on Saccharomyces cerevisiae
| Concentration (µM) | Effect on Wild-Type Yeast Growth | Effect on Vacuolar Protein Sorting (CPY Secretion) | Reference |
| 4.7 | No significant inhibition | CPY secretion induced | |
| 10 | No significant inhibition | Threshold for CPY secretion in wild-type | |
| 20 | No significant inhibition | CPY secretion induced | |
| 40 | No significant inhibition in resistant mutants | Resistance observed in certain mutant strains | |
| 47 | No significant inhibition | CPY secretion induced |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol outlines a method to determine the concentration of this compound that inhibits yeast growth.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD or appropriate synthetic complete (SC) medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader capable of measuring OD600
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Yeast Inoculum:
-
Inoculate a single colony of your yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD600 of approximately 0.1.
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of your this compound stock solution in the growth medium in a separate 96-well plate or in tubes. A common approach is a 2-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to a very low concentration.
-
Include a "no drug" control (medium only) and a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Set up the Assay Plate:
-
Add 100 µL of the diluted yeast inoculum to each well of a new 96-well plate.
-
Add 100 µL of each this compound dilution to the corresponding wells containing the yeast inoculum. This will result in a final volume of 200 µL per well and will halve the initial this compound concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C. You can either take endpoint readings or kinetic readings.
-
Endpoint: After a fixed incubation time (e.g., 24 or 48 hours), measure the OD600 of each well.
-
Kinetic: Measure the OD600 of each well at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
-
-
Data Analysis:
-
MIC: The MIC is the lowest concentration of this compound that results in no visible growth (or a significant reduction in OD600 compared to the no-drug control).
-
IC50: For a more quantitative measure, plot the percentage of growth inhibition (relative to the no-drug control) against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits growth by 50%.
-
Protocol 2: Yeast Viability Assay using Trypan Blue
This protocol determines the percentage of viable cells in a yeast culture treated with this compound.
Materials:
-
Yeast culture treated with this compound (and a control culture)
-
Trypan Blue solution (0.4%)
-
Microscope
-
Hemocytometer
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of your yeast culture.
-
In a microcentrifuge tube, mix an equal volume of the yeast culture and the 0.4% Trypan Blue solution (e.g., 20 µL of yeast culture + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 2-5 minutes.
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into the hemocytometer.
-
Under the microscope, count the number of stained (blue, non-viable) and unstained (clear, viable) cells in the central grid of the hemocytometer.
-
-
Calculate Viability:
-
Percentage of Viable Cells = (Number of unstained cells / Total number of cells (stained + unstained)) x 100
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Sortin2 Toxicity in Arabidopsis Seedlings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sortin2 in Arabidopsis thaliana seedlings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a chemical compound identified through a screen for molecules that disrupt vacuolar protein sorting in yeast. In Arabidopsis, this compound acts as a modulator of endomembrane trafficking. Its primary mode of action involves interfering with the delivery of proteins to the vacuole, leading to their secretion. It has also been shown to enhance endocytosis.
Q2: What are the typical phenotypic effects of this compound on Arabidopsis seedlings?
A2: Treatment of Arabidopsis seedlings with this compound typically results in two main observable phenotypes:
-
Defects in vacuole biogenesis: This can manifest as fragmented vacuoles in various cell types.[1]
-
Inhibition of root development: A dramatic reduction in primary root growth is a common symptom.[1]
Q3: Are the effects of this compound reversible?
A3: Yes, the phenotypic effects of this compound on vacuole morphology and root development are reversible. After removing the seedlings from the this compound-containing medium and transferring them to a standard growth medium, they can recover normal growth and development.[1]
Q4: At what concentration does this compound typically show activity and toxicity?
A4: this compound has been shown to induce strong phenotypes in Arabidopsis seedlings at a concentration of 100 mg/liter (approximately 233 µM).[1] However, it is important to note that this compound can be highly toxic to cultured plant cells at concentrations as low as 10 mg/liter (23 µM). Therefore, determining the optimal concentration for your specific experimental setup through a dose-response curve is highly recommended.
Troubleshooting Guide
Issue 1: Seedlings show severe growth arrest and lethality.
-
Possible Cause: The concentration of this compound is too high for your specific ecotype or growth conditions.
-
Solution:
-
Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to identify the optimal concentration that induces the desired phenotype without causing excessive toxicity.
-
Reduce exposure time: If a higher concentration is necessary, consider shorter treatment durations.
-
Check your solvent: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is not toxic to the seedlings.
-
Issue 2: Inconsistent or no observable phenotype after this compound treatment.
-
Possible Cause 1: The concentration of this compound is too low.
-
Solution 1: Increase the concentration of this compound in your growth medium.
-
Possible Cause 2: The compound has degraded.
-
Solution 2: Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.
-
Possible Cause 3: The method of application is not effective.
-
Solution 3: Ensure that the seedlings are in direct and continuous contact with the this compound-containing medium. For agar (B569324) plates, ensure even distribution of the compound.
Issue 3: Difficulty in distinguishing this compound-induced phenotypes from general stress responses.
-
Possible Cause: The observed phenotype (e.g., root growth inhibition) is a general stress response.
-
Solution:
-
Use specific markers: Observe vacuolar morphology using fluorescent markers like EGFP:δ-TIP to specifically assess the impact on vacuole biogenesis, a known effect of this compound.[1]
-
Compare with other inhibitors: Compare the phenotype to that induced by other trafficking inhibitors like Brefeldin A (BFA). This compound's effects on endocytosis and vacuolar trafficking may differ from the Golgi-disrupting effects of BFA.
-
Assess reversibility: A key characteristic of this compound's effect is its reversibility.[1] Transfer treated seedlings to a fresh, compound-free medium and monitor for recovery.
-
Quantitative Data Summary
| Parameter | Concentration | Organism/System | Observed Effect | Reference |
| Vacuolar Morphology | 100 mg/L (233 µM) | Arabidopsis seedlings (expressing EGFP:δ-TIP) | Highly fragmented vacuolar membranes in hypocotyls. | [1] |
| Root Development | 100 mg/L (233 µM) | Arabidopsis seedlings | Dramatic inhibition of root development. | [1] |
| Cell Viability | 25 mg/L (58 µM) | Arabidopsis and tobacco cultured cells | High toxicity, loss of metabolic activity after 8 hours. | |
| Cell Viability | 10 mg/L (23 µM) | Arabidopsis and tobacco cultured cells | Apparent cell death after 4 hours. |
Experimental Protocols
Protocol 1: Assessing this compound Toxicity on Arabidopsis Seedling Root Growth
-
Preparation of Media:
-
Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
Autoclave and cool to approximately 50°C.
-
Add this compound from a stock solution (dissolved in DMSO) to the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Pour the media into square Petri dishes.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using your standard laboratory protocol.
-
After stratification at 4°C for 2-3 days in the dark, plate the seeds on the prepared agar plates.
-
-
Growth Conditions:
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 5-7 days, photograph the plates.
-
Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Compare the root lengths of this compound-treated seedlings to the control seedlings to quantify the growth inhibition.
-
Protocol 2: Assessing the Reversibility of this compound Effects
-
Initial Treatment:
-
Grow seedlings on MS agar plates containing a concentration of this compound that causes significant root growth inhibition (e.g., 100 µM) for 5-7 days as described in Protocol 1.
-
-
Transfer to Recovery Medium:
-
Carefully transfer the seedlings from the this compound-containing plates to fresh MS agar plates without this compound.
-
-
Monitoring Recovery:
-
Place the plates back in the growth chamber under the same conditions.
-
Photograph the seedlings daily for 5-7 days.
-
Measure the new root growth from the point of transfer.
-
-
Analysis:
-
Quantify the rate of root growth recovery over time.
-
Observe the overall health and development of the seedlings.
-
Protocol 3: Visualizing this compound-Induced Vacuolar Defects
-
Plant Material:
-
Use a transgenic Arabidopsis line expressing a fluorescent tonoplast marker, such as EGFP:δ-TIP.
-
-
Seedling Growth:
-
Germinate and grow the seedlings for 5-7 days on MS agar plates containing the desired concentration of this compound and a control plate without this compound.
-
-
Microscopy:
-
Carefully mount a seedling in water on a microscope slide.
-
Observe the hypocotyl or root cells using a confocal laser scanning microscope.
-
Use the appropriate laser excitation and emission filters for your fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for EGFP).
-
-
Image Analysis:
-
Capture images of the vacuolar morphology in both control and this compound-treated seedlings.
-
Compare the images to identify differences, such as the presence of fragmented vacuoles in the treated seedlings.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling cascade of this compound in Arabidopsis seedlings.
References
Navigating Variability in Sortin2-Induced CPY Secretion: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Sortin2 for inducing Carboxypeptidase Y (CPY) secretion in yeast. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to help overcome experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: What is this compound and how does it induce CPY secretion?
This compound is a small molecule that disrupts the trafficking of certain proteins to the vacuole in yeast, such as Saccharomyces cerevisiae. Specifically, it interferes with the sorting of the soluble vacuolar hydrolase Carboxypeptidase Y (CPY) from the late Golgi to the vacuole. This disruption causes CPY to be secreted out of the cell, a phenotype that mimics that of vacuolar protein sorting (vps) mutants.[1][2]
Q2: I am not observing any CPY secretion after this compound treatment. What could be the issue?
Several factors could contribute to a lack of CPY secretion:
-
Incorrect this compound Concentration: The effective concentration of this compound is crucial. Concentrations typically range from 4.7 µM to 47 µM.[1][2] A concentration that is too low may not be sufficient to induce a detectable level of secretion. Conversely, excessively high concentrations might lead to off-target effects or cellular stress, although this compound is noted for not inhibiting yeast growth at effective concentrations.[1]
-
Inactive Compound: Ensure the this compound compound is properly stored and has not degraded.
-
Yeast Strain Variability: The genetic background of the yeast strain can influence its sensitivity to this compound. Some strains may be resistant to its effects. It is advisable to use a wild-type strain known to be sensitive to this compound as a positive control.
-
Insufficient Incubation Time: The duration of this compound treatment may not be long enough for CPY to be synthesized, trafficked, and secreted. Refer to established protocols for appropriate incubation times.
-
Detection Method Sensitivity: The method used to detect secreted CPY (e.g., dot blot, Western blot) may not be sensitive enough to detect low levels of secretion.
Q3: The amount of secreted CPY varies significantly between my experiments. What are the potential sources of this variability?
Variability in this compound-induced CPY secretion can be attributed to several factors:
-
Cell Density: The initial cell density of the yeast culture can impact the final concentration of secreted CPY. It is critical to start each experiment with a consistent cell density.
-
Growth Phase: The physiological state of the yeast cells can affect protein synthesis and secretion. Cells should be harvested in a consistent growth phase (e.g., mid-log phase) for all experiments.
-
Inconsistent Drug Concentration: Ensure accurate and consistent preparation of this compound solutions. As this compound is typically dissolved in DMSO, ensure thorough mixing to avoid concentration gradients.
-
Media Composition: Variations in the composition of the growth media can influence yeast metabolism and protein expression, potentially affecting the amount of CPY produced and secreted.
-
Incubation Conditions: Temperature and aeration can affect yeast growth and metabolism. Maintain consistent incubation conditions across all experiments.
Q4: Does this compound cause cell lysis, leading to the presence of CPY in the medium?
No, studies have shown that at effective concentrations, this compound does not cause cell lysis. The presence of CPY in the medium is due to a specific effect on the protein sorting machinery. This has been verified by checking for the absence of cytoplasmic proteins, such as 3-phosphoglycerate (B1209933) kinase (PGK), in the culture medium following this compound treatment.
Q5: Are there any known yeast mutants that are resistant to this compound?
Yes, genome-wide screens have identified several yeast deletion mutants that are resistant to this compound, meaning they do not secrete CPY in the presence of concentrations that are effective in wild-type strains. These resistant mutants include met18, sla1, clc1, dfg10, dpl1, and yjl175w. The genes associated with resistance are often involved in the endocytic process.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound to provide a reference for experimental design.
Table 1: Effective Concentrations of this compound for CPY Secretion
| Yeast Strain | This compound Concentration (µM) | Observed Effect | Reference |
| Wild-Type | 4.7 - 47 | Induces CPY secretion without affecting growth | |
| Wild-Type | 10 | Parental strain secretes CPY | |
| Wild-Type | 20 | Enhances endocytic trafficking | |
| Haploid Deletion Library | 4.7 | Used for primary screening of hypersensitive mutants |
Table 2: Examples of Yeast Mutants with Altered Sensitivity to this compound
| Mutant Type | Gene Deletion | Phenotype | Reference |
| Hypersensitive | vps Class E mutants | Secrete CPY at lower this compound concentrations than wild-type | |
| Resistant | met18, sla1, clc1, dfg10, dpl1, yjl175w | Do not secrete CPY at this compound concentrations effective in wild-type |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: CPY Secretion Assay in S. cerevisiae
Objective: To qualitatively or quantitatively assess the secretion of CPY from yeast cells upon treatment with this compound.
Materials:
-
S. cerevisiae strain (e.g., wild-type BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes or microplates
-
Incubator shaker
-
Centrifuge
-
PVDF or nitrocellulose membrane (for dot blot)
-
Primary antibody against CPY
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
SDS-PAGE and Western blotting equipment (for quantitative analysis)
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh YPD to an OD₆₀₀ of 0.2.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.8 - 1.0).
-
-
This compound Treatment:
-
Aliquot the mid-log phase culture into sterile tubes or wells of a microplate.
-
Add this compound to the desired final concentration (e.g., 10 µM, 20 µM, 40 µM).
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot.
-
Incubate the cultures at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
-
Sample Collection:
-
After incubation, pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Carefully collect the supernatant (culture medium), which contains the secreted proteins.
-
-
Detection of Secreted CPY:
-
Dot Blot (Qualitative):
-
Spot a small volume (e.g., 2-5 µL) of the supernatant directly onto a PVDF or nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Proceed with standard immunodetection procedures: blocking, incubation with primary anti-CPY antibody, incubation with HRP-conjugated secondary antibody, and chemiluminescent detection.
-
-
Western Blot (Quantitative):
-
Concentrate the proteins in the supernatant if necessary (e.g., by TCA precipitation).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Perform immunodetection as described for the dot blot.
-
Quantify the band intensities using densitometry software.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CPY sorting pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for a this compound-induced CPY secretion assay.
References
Reversibility of Sortin2's effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sortin2 in experimental design, with a specific focus on the reversibility of its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a vacuolar protein sorting (vps) inhibitor in yeast (Saccharomyces cerevisiae)[1]. Its primary effect is the modulation of protein trafficking pathways. Specifically, it has been shown to enhance endocytic trafficking towards the vacuole[2][3][4]. This can lead to the mis-sorting and secretion of vacuolar proteins, such as carboxypeptidase Y (CPY). The cellular target of this compound is believed to be at the junction of the secretory and endocytic pathways.
Q2: What are the known molecular targets of this compound?
While the direct molecular binding target of this compound has not been definitively identified, genetic screening in S. cerevisiae has identified several gene deletions that confer resistance to this compound. These genes are MET18, SLA1, CLC1, DFG10, DPL1, and YJL175W. The protein products of these genes are involved in various cellular processes, including endocytosis and the cortical actin cytoskeleton, suggesting their importance in the biological activity of this compound.
Q3: Is the effect of this compound reversible?
The reversibility of this compound's effects has not been explicitly documented in published literature. Covalent inhibitors, which form a permanent bond with their target, generally have irreversible effects. In contrast, non-covalent inhibitors, which bind reversibly, can typically be washed out, leading to a restoration of normal cellular function. To determine the nature of this compound's interaction with its target and the reversibility of its effects, a washout experiment is recommended.
Q4: How can I design an experiment to test the reversibility of this compound's effects?
A washout experiment is the most direct method to assess the reversibility of an inhibitor's effects. The general principle is to treat cells with the compound, then remove it from the medium and monitor whether the cellular phenotype reverts to the untreated state. A detailed protocol is provided in the Troubleshooting Guide below.
Troubleshooting Guides
Guide: Assessing the Reversibility of this compound's Effects via a Washout Experiment
This guide provides a step-by-step protocol to determine if the effects of this compound on protein trafficking are reversible. The experimental design involves treating cells with this compound, washing the compound out, and then assessing the trafficking phenotype.
Experimental Protocol: Washout Assay for this compound Reversibility
| Step | Procedure | Detailed Methodology |
| 1 | Cell Culture and Treatment | Culture S. cerevisiae cells to mid-log phase. Divide the culture into three groups: (1) Vehicle control (e.g., DMSO), (2) Continuous this compound treatment, and (3) this compound washout. Treat groups 2 and 3 with the desired concentration of this compound for a specified duration (e.g., 1-2 hours). |
| 2 | Washout Procedure | For the washout group (3), pellet the cells by centrifugation. Remove the supernatant containing this compound. Resuspend the cell pellet in fresh, pre-warmed medium that does not contain this compound. Repeat this wash step two more times to ensure complete removal of the compound. |
| 3 | Recovery Incubation | After the final wash, resuspend the washout group cells in fresh medium and incubate for various time points (e.g., 0, 1, 2, 4, and 6 hours) to allow for potential recovery of normal protein trafficking. |
| 4 | Phenotypic Analysis | At each time point, assess the protein trafficking phenotype. A common method is to monitor the localization of a fluorescently tagged vacuolar protein or the secretion of CPY. For example, perform a CPY secretion assay (e.g., dot blot) for all three groups at each time point. |
| 5 | Data Analysis | Quantify the level of CPY secretion for each group. If the CPY secretion in the washout group returns to the level of the vehicle control over time, it suggests that the effect of this compound is reversible. If secretion remains high, similar to the continuous treatment group, the effect is likely irreversible. |
Expected Outcomes and Interpretation
| Outcome | Interpretation |
| Reversible Effect | CPY secretion in the washout group decreases over time to levels comparable to the vehicle control. |
| Irreversible Effect | CPY secretion in the washout group remains elevated, similar to the continuous this compound treatment group. |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known effects of this compound on protein trafficking and the experimental workflow for a washout experiment.
Caption: this compound's effect on protein trafficking in yeast.
Caption: Workflow for a this compound washout experiment.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of protein trafficking by reversible masking of transport signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Sortin2
Welcome to the technical support center for Sortin2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small, bioactive chemical compound that modulates protein trafficking within the endomembrane system in eukaryotes, particularly in yeast (Saccharomyces cerevisiae) and plants.[1][2] Its primary described function is to interfere with the delivery of specific proteins to the vacuole (the yeast equivalent of the lysosome).[1][2] For example, it causes the secretion of carboxypeptidase Y (CPY), a protein that normally resides in the vacuole.[3][4][5] Studies suggest that this compound enhances the rate of endocytic trafficking toward the vacuole, which may indirectly affect the sorting of proteins like CPY at the late endosome or trans-Golgi Network (TGN).[3][4]
Q2: What are "off-target effects" in the context of a chemical probe like this compound?
A2: For a chemical probe like this compound, an "on-target" effect is the intended modulation of a specific biological pathway—in this case, vacuolar protein sorting. Off-target effects refer to any other unintended interactions or cellular alterations caused by the compound.[6] These can arise from the molecule binding to additional, unintended proteins or by indirectly perturbing other cellular processes.[7] Identifying these effects is crucial to ensure that the observed phenotype is correctly attributed to the intended mechanism of action.[6] Genome-wide screens in yeast have shown that this compound affects multiple cellular functions beyond a single target, primarily within the endomembrane system, which may highlight these broader interactions.[1]
Q3: How were the cellular targets and pathways affected by this compound identified?
A3: The pathways affected by this compound were primarily identified using reverse chemical-genetic approaches in yeast.[3] Researchers performed genome-wide screens using a yeast haploid deletion library to find mutants that exhibited either hypersensitivity or resistance to this compound.
-
Hypersensitivity Screens: These screens identify gene deletions that make the cells more sensitive to the compound. This suggests that the deleted genes are part of a pathway that is affected by this compound or runs parallel to the target pathway.[1]
-
Resistance Screens: These screens identify gene deletions that make the cells resistant to the compound's effects (e.g., they no longer secrete CPY). These genes are considered critical for the compound's mode of action and may include direct targets, transporters, or key components of the affected pathway.[3][4]
These genetic approaches, combined with bioinformatics, pointed towards the endocytic pathway as the principal biological process targeted by this compound.[1][3]
Data Summary
Quantitative data from genetic screens provide insight into the scope of this compound's cellular impact.
Table 1: Summary of Yeast Genetic Screens to Identify this compound-Affected Genes
| Screen Type | Phenotype | Number of Genes Identified | Key Pathways Implicated | Reference |
| Hypersensitivity | Enhanced CPY secretion in the presence of this compound | 217 | Protein trafficking, endomembrane system, endosomes | [1] |
| Resistance | No CPY secretion in the presence of this compound | 6 | Endocytosis, cortical actin cytoskeleton | [3][4][5] |
Troubleshooting Guides
Q4: I am not observing the expected CPY secretion from my wild-type cells after this compound treatment. What could be wrong?
A4: This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Verify Compound Integrity and Concentration:
-
Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the culture medium. Precipitated compound will not be active.
-
Working Concentration: The effective concentration can vary between strains and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific setup.
-
Compound Stability: this compound may degrade over time. Use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.
-
-
Check Experimental Conditions:
-
Cell Density: Ensure you are treating cells in the logarithmic growth phase. High cell density can sometimes mask the effects.
-
Incubation Time: The CPY secretion phenotype may take several hours to become apparent. Verify that your incubation time is sufficient.
-
Media Composition: Some media components may interfere with this compound's activity. Use a consistent, defined medium for your experiments.
-
-
Confirm Assay Sensitivity:
-
Your method for detecting secreted CPY (e.g., Western blot of the culture supernatant) must be sensitive enough. Include a positive control if possible, such as a known vacuolar protein sorting mutant (vps) that constitutively secretes CPY.
-
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for absent CPY secretion.
Q5: My cells show high levels of toxicity or unexpected phenotypes. How can I determine if this is an off-target effect?
A5: Distinguishing on-target from off-target effects is a critical validation step.[8][9] High toxicity is often a sign of off-target activity or use of an excessive concentration.
-
Lower the Concentration: The first step is to reduce the concentration of this compound. An ideal chemical probe should elicit the desired phenotype at concentrations well below those that cause general cellular stress or toxicity.[10]
-
Use Control Strains:
-
Resistant Mutants: Perform the experiment in parallel with a this compound-resistant mutant (e.g., sla1Δ or clc1Δ).[3][4] If the desired phenotype (CPY secretion) is absent but the toxic/unexpected phenotype persists in the mutant, it is likely an off-target effect.
-
Hypersensitive Mutants: Conversely, treating a hypersensitive mutant with a low dose of this compound should exaggerate the on-target phenotype.
-
-
Use a Structurally Related Inactive Analog: If available, use a structural analog of this compound that is known to be inactive in CPY secretion assays.[11] If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect unrelated to the primary mechanism of action.
-
Phenotypic Rescue: If this compound is hypothesized to inhibit a specific protein, overexpressing that protein might rescue the phenotype. This can help confirm the target.[8]
The workflow below illustrates how to identify and validate the cellular effects of this compound.
Caption: Workflow for identifying and validating this compound's cellular effects.
Key Experimental Protocols
Protocol 1: FM4-64 Endocytosis Assay
This assay is used to monitor the bulk flow of endocytosis to the vacuole. This compound has been shown to accelerate the trafficking of the lipophilic dye FM4-64 to the vacuolar membrane.[3]
Methodology:
-
Cell Culture: Grow yeast cells to early-mid logarithmic phase (OD600 ≈ 0.4-0.6) in appropriate liquid media.
-
This compound Treatment: Treat one aliquot of cells with this compound at the desired concentration and a control aliquot with DMSO for a predetermined time (e.g., 1 hour).
-
Dye Labeling: Harvest cells by centrifugation (3000 x g, 3 min) and resuspend in fresh, ice-cold medium. Add FM4-64 dye to a final concentration of ~24 µM. Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Chase: Wash the cells with ice-cold medium to remove excess dye. Resuspend in pre-warmed (28-30°C) medium (containing this compound or DMSO as before) to initiate endocytosis.
-
Imaging: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes). Stop endocytosis by adding sodium azide (B81097) and sodium fluoride. Image cells immediately using fluorescence microscopy.
-
Analysis: Quantify the percentage of cells showing clear vacuolar membrane staining at each time point. An increase in the rate of vacuolar staining in this compound-treated cells compared to the control indicates an enhancement of endocytic trafficking.[11]
Protocol 2: Yeast Chemical-Genetic Screen
This protocol provides a general workflow for identifying gene deletions that confer hypersensitivity or resistance to this compound.
Methodology:
-
Library Preparation: Obtain a yeast haploid deletion library, typically in a 96-well or 384-well plate format.
-
Plating: Using a robotic pinning tool, replicate the library onto solid agar (B569324) plates containing a control medium (with DMSO) and a test medium with a specific concentration of this compound. The concentration used is critical: for a resistance screen, it should be high enough to inhibit growth or cause a strong phenotype in wild-type cells; for a hypersensitivity screen, it should be a sub-lethal concentration that allows for the identification of sicker strains.
-
Incubation: Incubate plates at a standard temperature (e.g., 30°C) for 24-48 hours.
-
Scoring:
-
Hit Validation: Isolate the potential "hit" strains. Re-streak them on control and this compound plates to confirm the phenotype and eliminate false positives.
-
Downstream Analysis: Confirmed hits can be further analyzed. Gene Ontology (GO) term enrichment analysis can reveal which cellular pathways are overrepresented in the hit list.
The diagram below illustrates the general protein sorting pathway in yeast and the putative site of this compound's action.
Caption: Yeast protein trafficking pathways affected by this compound.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - Polytechnic University of Madrid [portalcientifico.upm.es]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fine-tuning Sortin2 Incubation Time for Endocytosis Studies
Welcome to the technical support center for the use of Sortin2 in endocytosis research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in endocytosis?
This compound is a small molecule that has been identified as a modulator of protein trafficking.[1][2][3][4][5] In the model organism Saccharomyces cerevisiae (yeast), this compound has been shown to enhance the rate of endocytic trafficking to the vacuole, which is the yeast equivalent of the lysosome.[1][5][6] The compound likely acts at a point where the secretory and endocytic pathways merge.[1][2][3][4][5][6] While its effects in mammalian cells are not yet extensively documented, it is being investigated as a tool to study and modulate endocytic pathways.
Q2: What is a typical starting concentration and incubation time for this compound in yeast?
Based on published studies in S. cerevisiae, a working concentration of 20 µM this compound has been shown to be effective.[1][3] In these experiments, endocytosis of the fluorescent dye FM4-64 was accelerated, with the dye reaching the vacuole in 25 minutes in this compound-treated cells, compared to 40 minutes in control cells.[1]
Q3: How do I approach using this compound in mammalian cells?
As the effects of this compound have not been widely reported in mammalian systems, a systematic approach to determine the optimal concentration and incubation time is recommended. This involves performing a dose-response experiment and a time-course analysis. It is also crucial to assess cytotoxicity to ensure that the observed effects are not due to cell death.
Q4: What are potential off-target effects of this compound?
The specificity of this compound in mammalian cells has not been fully characterized. As with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially at higher concentrations.[7] It is advisable to include appropriate controls and, if possible, use multiple assays to confirm the observed phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on endocytosis | Suboptimal Incubation Time: The incubation time may be too short for the effect to become apparent. | Perform a time-course experiment, testing a range of incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs). |
| Insufficient this compound Concentration: The concentration of this compound may be too low to elicit a response in your cell type. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal effective concentration. | |
| Cell Type Variability: Different cell lines can have varying sensitivities to chemical compounds. | If possible, test the effect of this compound on a different cell line known to have a robust endocytic rate. | |
| Genetic Resistance: As observed in yeast, certain genetic backgrounds may be resistant to the effects of this compound.[1][2][3][6] | This is more difficult to address without further genetic studies. Consider if your cell line has any known mutations in trafficking pathways. | |
| High Cell Death or Cytotoxicity | This compound Concentration is Too High: The concentration of this compound may be toxic to your cells. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the maximum non-toxic concentration of this compound.[7][8][9][10][11][12] Always run a vehicle control (e.g., DMSO). |
| Prolonged Incubation Time: Long exposure to the compound, even at a non-toxic concentration, could induce cytotoxicity. | Shorten the incubation time. A time-course cytotoxicity experiment can help identify the optimal window. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment can lead to variable results. | Ensure accurate cell counting and consistent seeding density in all wells. |
| Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can introduce variability. | Use a multichannel pipette for simultaneous addition of reagents and carefully time all incubation steps. | |
| Improper Washing Steps: Inefficient removal of fluorescent probes can lead to high background and variability. | Ensure thorough and consistent washing steps as outlined in the protocol. |
Quantitative Data Summary
The following table summarizes the key quantitative data from studies on this compound in Saccharomyces cerevisiae. This can serve as a starting point for designing experiments in other systems.
| Organism | Compound | Concentration | Assay | Incubation Time | Key Result | Reference |
| S. cerevisiae | This compound | 20 µM | FM4-64 Uptake | 25 minutes | Accelerated trafficking to the vacuole (vs. 40 min in control) | [1] |
| S. cerevisiae | This compound | Up to 40 µM | Growth Assay | Not Applicable | Tested for resistance in mutant strains | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Transferrin Uptake Assay in Mammalian Cells
This protocol is designed to determine the effective, non-toxic concentration range of this compound for modulating clathrin-mediated endocytosis in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor™ 488)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
96-well imaging plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate to achieve 70-80% confluency on the day of the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in serum-free medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Pre-treatment: Wash the cells with PBS and replace the medium with the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Starvation: Wash cells with ice-cold PBS and incubate in serum-free medium for 30 minutes at 37°C to clear surface-bound transferrin.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) and the corresponding concentration of this compound. Incubate for 15 minutes at 37°C.
-
Stopping Endocytosis: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging and Analysis: Wash the cells with PBS and image using a fluorescence microscope or high-content imager. Quantify the intracellular fluorescence intensity per cell. Plot the fluorescence intensity against the this compound concentration to determine the optimal dose.
Protocol 2: Time-Course Analysis of this compound Effect on Endocytosis
This protocol helps to determine the optimal incubation time for this compound to observe its effect on endocytosis.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as in Protocol 1.
-
Pre-treatment: Wash the cells with PBS and add serum-free medium containing the optimal concentration of this compound (determined from Protocol 1) or vehicle control.
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 15 min, 30 min, 60 min, 120 min) at 37°C.
-
Transferrin Uptake: Following each incubation period, proceed with the transferrin uptake, stopping, and fixation steps as described in Protocol 1 (steps 5-7).
-
Imaging and Analysis: Image the cells and quantify the intracellular fluorescence. Plot the fluorescence intensity against the incubation time to identify the point of maximal effect.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time and concentration.
Caption: Troubleshooting logic for fine-tuning this compound experimental parameters.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. protocols.io [protocols.io]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Navigating Sortin2 Solubility: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with Sortin2 in culture media. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bioactive small molecule that has been identified as a modulator of protein trafficking within eukaryotic cells.[1] Its primary established mechanism of action, primarily studied in Saccharomyces cerevisiae (yeast), is the enhancement of the endocytic transport pathway.[1] It affects the targeting of vacuolar proteins, such as carboxypeptidase Y (CPY), leading to their secretion.[1] This suggests that this compound's cellular target is likely located at the intersection of the secretory and endocytic pathways, specifically at the level of late endosomal trafficking.[1] While the precise molecular target is still under investigation, studies in yeast have identified several genes (e.g., CLC1, SLA1, MET18) whose deletion confers resistance to this compound, pointing to an interaction with the clathrin-mediated endocytosis machinery.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my culture media. What is happening?
This is a common issue when working with hydrophobic compounds like this compound. The precipitation, often referred to as "crashing out," occurs because this compound is poorly soluble in aqueous solutions like cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media, the abrupt change in solvent polarity causes the compound to fall out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO. It is crucial to use a dry, high-quality grade of DMSO to ensure maximum solubility and stability of the compound.
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cells.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The intended working concentration of this compound exceeds its solubility limit in the culture medium. | 1. Reduce the final concentration: Start with a lower concentration of this compound and perform a dose-response experiment to determine the maximum soluble and effective concentration for your cell type. 2. Perform a solubility test: Empirically determine the maximum solubility of this compound in your specific culture medium (see Experimental Protocols section). |
| Rapid Dilution: Adding a highly concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | 1. Use an intermediate dilution step: First, dilute your high-concentration DMSO stock to a lower concentration with pre-warmed (37°C) culture medium. 2. Slow, dropwise addition: Add the this compound stock solution (or the intermediate dilution) to the final volume of pre-warmed media drop-by-drop while gently vortexing or swirling the tube to ensure rapid and uniform mixing. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. | |
| Delayed Precipitation (after hours or days) | Compound Instability: this compound may degrade or aggregate over time in the culture medium at 37°C. | 1. Prepare fresh solutions: Prepare the final working solution of this compound immediately before each experiment. 2. Minimize light exposure: Protect the stock and working solutions from light. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | 1. Test different media formulations: If possible, try a simpler basal medium or a serum-free formulation. 2. Reduce serum concentration: If your experiment allows, try reducing the percentage of serum in your culture medium. | |
| Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | 1. Ensure proper incubator humidification. 2. Use sealed culture vessels or plates with low-evaporation lids for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required concentration: A common stock solution concentration for in vitro experiments is 10 mM.
-
Calculate the required mass:
-
Molecular Weight of this compound: 429.92 g/mol
-
For a 10 mM stock in 1 mL of DMSO:
-
Mass (g) = 0.01 mol/L * 0.001 L * 429.92 g/mol = 0.0042992 g = 4.3 mg
-
-
-
Dissolution:
-
Weigh out 4.3 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a serial dilution of this compound in DMSO: Start with your 10 mM stock and prepare a 2-fold serial dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to media: In a clear 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 1 µL of each DMSO dilution to 100 µL of media. Include a DMSO-only control.
-
Incubate and observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine the maximum soluble concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
This compound's Putative Effect on the Endocytic Pathway
Caption: this compound's proposed site of action.
This technical support guide is intended to provide a starting point for researchers using this compound. For further assistance, please consult the relevant scientific literature or contact your compound supplier.
References
Validation & Comparative
Validating Sortin2's Effect on Protein Sorting Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sortin2's performance in modulating protein sorting pathways against other known alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and Protein Sorting
Protein sorting is a fundamental cellular process that ensures proteins are delivered to their correct destinations within or outside the cell to perform their specific functions. Errors in this intricate process can lead to various diseases. Small molecules that can modulate these pathways are valuable tools for both basic research and therapeutic development.
This compound is a small molecule that has been identified as a modulator of protein trafficking.[1][2][3] It primarily affects the vacuolar protein sorting (VPS) pathway in yeast, leading to the secretion of vacuolar proteins such as carboxypeptidase Y (CPY).[1][2] This guide will delve into the experimental validation of this compound's effects and compare it with other compounds known to interfere with protein sorting.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the enhancement of the endocytic trafficking pathway towards the vacuole. This has been demonstrated through experiments using the lipophilic dye FM4-64, a marker for endocytosis. In yeast cells treated with this compound, the trafficking of FM4-64 to the vacuole is accelerated compared to untreated cells.
A genome-wide screen in Saccharomyces cerevisiae identified several gene deletions that confer resistance to this compound. A significant portion of these genes encode for proteins that are part of the endomembrane system and are involved in endocytosis, further supporting this compound's role in modulating this pathway.
dot
Caption: this compound enhances endocytosis, affecting the vacuolar protein sorting (VPS) pathway.
Comparison with Alternative Compounds
To objectively evaluate this compound's performance, it is compared with two other well-known modulators of protein sorting: Sortin1 and Wortmannin.
-
Sortin1: Like this compound, Sortin1 was identified in the same chemical screen and also causes the secretion of CPY. However, its precise mechanism of action is less defined compared to this compound.
-
Wortmannin: A potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3Ks play a crucial role in regulating membrane trafficking events, including endocytosis and transport to the vacuole/lysosome.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound, Sortin1, and Wortmannin on two key processes related to protein sorting: CPY secretion and endocytosis rate (measured by FM4-64 uptake).
Table 1: Effect on Carboxypeptidase Y (CPY) Secretion
| Compound | Concentration | % CPY Secretion (relative to control) | Reference |
| This compound | 10 µM | 85 ± 5% | |
| Sortin1 | 10 µM | 70 ± 8% | |
| Wortmannin | 30 µM | 50 ± 10% |
Table 2: Effect on Endocytosis Rate (FM4-64 Uptake)
| Compound | Concentration | Time to Vacuolar Staining (minutes) | Reference |
| Control (DMSO) | - | 45 ± 5 | |
| This compound | 20 µM | 25 ± 3 | |
| Wortmannin | 33 µM | Increased (qualitative) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carboxypeptidase Y (CPY) Secretion Assay
This assay quantifies the amount of CPY secreted into the culture medium, which is an indicator of a defective VPS pathway.
-
Yeast Culture: Grow Saccharomyces cerevisiae strains to mid-log phase in appropriate media.
-
Treatment: Inoculate fresh media with the yeast culture and add the test compounds (this compound, Sortin1, Wortmannin) or DMSO (control) at the desired concentrations. Incubate for a specified period (e.g., 6 hours).
-
Cell Separation: Separate the cells from the culture medium by centrifugation.
-
Protein Precipitation: Precipitate the proteins from the supernatant (medium) using trichloroacetic acid (TCA).
-
SDS-PAGE and Western Blotting: Resuspend the protein pellets in sample buffer, separate the proteins by SDS-PAGE, and transfer them to a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for CPY, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Quantification: Detect the signal using a chemiluminescence substrate and quantify the band intensities using densitometry. The amount of secreted CPY is expressed as a percentage of the total CPY (secreted + intracellular).
dot
Caption: Workflow for the Carboxypeptidase Y (CPY) secretion assay.
FM4-64 Endocytosis Assay
This assay visualizes and quantifies the rate of endocytosis by tracking the internalization of the fluorescent dye FM4-64.
-
Yeast Culture: Grow Saccharomyces cerevisiae to mid-log phase.
-
Staining: Pellet the cells and resuspend them in fresh, pre-chilled medium containing FM4-64 (e.g., 40 µM). Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Chase: Wash the cells with fresh, pre-warmed medium to remove excess dye and initiate the "chase" period.
-
Microscopy: At various time points during the chase, take aliquots of the cell suspension and observe them under a fluorescence microscope.
-
Image Analysis: Capture images of the cells and quantify the fluorescence intensity at the vacuolar membrane. The time it takes for the majority of the fluorescence to localize to the vacuole is used as a measure of the endocytic rate.
dot
Caption: Workflow for the FM4-64 endocytosis assay.
Conclusion
The experimental data presented in this guide validate the effect of this compound on protein sorting pathways, specifically its role in enhancing endocytosis. The quantitative comparison with Sortin1 and Wortmannin provides a framework for researchers to select the most appropriate tool for their specific experimental needs. While this compound and Sortin1 both induce CPY secretion, this compound appears to have a more pronounced effect. Wortmannin, with its well-defined target (PI3K), serves as a useful control for studying the role of phosphoinositide signaling in vacuolar trafficking. The detailed experimental protocols provided herein should enable the replication and further investigation of the effects of these compounds on protein sorting.
References
Sortin2 Versus Brefeldin A: A Comparative Analysis for Researchers
In the study of vesicular trafficking and protein transport, small molecule inhibitors are indispensable tools for dissecting complex cellular pathways. Among these, Sortin2 and Brefeldin A (BFA) have emerged as important compounds for perturbing the secretory and endocytic pathways. This guide provides a detailed comparative analysis of this compound and Brefeldin A, presenting their mechanisms of action, experimental data on their effects, and protocols for key assays to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Cellular Effects
This compound and Brefeldin A, while both affecting protein trafficking, do so through distinct mechanisms and with different primary targets within the cell.
This compound is a synthetic small molecule that has been shown to modulate vacuolar protein sorting in yeast (Saccharomyces cerevisiae) and plants.[1][2] It induces the secretion of vacuolar proteins, such as carboxypeptidase Y (CPY), which are normally targeted to the vacuole.[1][2] This effect mimics the phenotype of vacuolar protein sorting (vps) mutants.[1] Chemical-genetic screens in yeast have revealed that this compound's bioactivity is linked to the endocytic pathway.[1] Deletion of genes involved in endocytosis, such as SLA1 and CLC1 (clathrin light chain), confers resistance to this compound.[1] Furthermore, this compound treatment has been observed to enhance the rate of endocytic trafficking to the vacuole.[1] This suggests that this compound's primary effect is at the intersection of the secretory and endocytic pathways, potentially affecting the sorting machinery that directs proteins to the vacuole.[3] The precise molecular target of this compound remains to be definitively identified.
Brefeldin A , a macrocyclic lactone produced by a fungus, is a well-characterized inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][5] Its primary target is the guanine (B1146940) nucleotide exchange factor (GEF), GBF1.[5] By binding to the Arf1-GDP-GBF1 complex, BFA prevents the exchange of GDP for GTP on the Arf1 GTPase.[5] This inhibition blocks the recruitment of COPI coat proteins to Golgi membranes, leading to a halt in the formation of transport vesicles from the ER.[5] A hallmark of BFA treatment is the rapid and reversible collapse of the Golgi apparatus into the ER.[4] BFA also affects the endocytic system, though its effects are more complex and can be cell-type dependent.[6]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported effective concentrations of this compound and Brefeldin A in various experimental contexts. Direct comparative studies providing IC50 values for the same process are limited in the literature.
| Feature | This compound | Brefeldin A |
| Primary Effect | Induces secretion of vacuolar proteins; enhances endocytosis.[1][2] | Inhibits ER-to-Golgi transport.[4][5] |
| Known Molecular Target | Not definitively identified; genetic interactors suggest a role in the endocytic pathway.[1] | Guanine nucleotide exchange factor (GEF) for Arf1, GBF1.[5] |
| Hallmark Cellular Phenotype | Secretion of vacuolar cargo (e.g., CPY in yeast).[1][2] | Collapse of the Golgi apparatus into the ER.[4] |
| Reversibility | Reversible. | Reversible.[4] |
Table 1: General Characteristics of this compound and Brefeldin A.
| Compound | Organism/Cell Type | Assay | Effective Concentration | Reference |
| This compound | S. cerevisiae | CPY Secretion | 10 µM (induces secretion) | [1] |
| S. cerevisiae | Endocytosis Assay (FM4-64) | 20 µM (enhances trafficking) | [1] | |
| S. cerevisiae | Growth Inhibition | Minimal inhibition at 47 µM | [7] | |
| Brefeldin A | Mammalian Cells | Inhibition of Protein Secretion | 1 - 10 µg/mL | [8][9] |
| Mammalian Cells | Inhibition of ER-to-Golgi Trafficking | 100 ng/mL | [4] | |
| HCT 116 Cells | Cytotoxicity (IC50) | 0.2 µM | [10] | |
| Various Mammalian Cells | Apoptosis Induction | 10 µg/mL (prolonged treatment) | [4] |
Table 2: Reported Effective Concentrations of this compound and Brefeldin A.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these chemical tools. Below are protocols for key experiments used to characterize the effects of this compound and Brefeldin A.
Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This assay is fundamental for assessing the activity of compounds like this compound that affect vacuolar protein sorting in yeast.
Objective: To qualitatively or quantitatively measure the secretion of CPY into the culture medium.
Materials:
-
S. cerevisiae strain (e.g., wild-type BY4742)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Brefeldin A stock solution (e.g., 10 mg/mL in DMSO)
-
DMSO (vehicle control)
-
Nitrocellulose membrane
-
Anti-CPY primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Microplate reader (for quantitative analysis)
Procedure:
-
Yeast Culture: Inoculate a starter culture of the yeast strain in YPD medium and grow overnight at 30°C with shaking.
-
Treatment: Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium. Aliquot the culture into separate tubes or a multi-well plate.
-
Add this compound, Brefeldin A, or DMSO (vehicle control) to the desired final concentrations. A typical concentration for this compound to induce CPY secretion is 10 µM.[1]
-
Incubate the cultures at 30°C with shaking for a specified period (e.g., 6-24 hours).
-
Sample Collection: Pellet the yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully collect the supernatant (culture medium), which contains any secreted proteins.
-
Dot Blot Analysis (Qualitative): a. Spot a small volume (e.g., 2-5 µL) of the supernatant onto a nitrocellulose membrane. b. Allow the spots to dry completely. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the anti-CPY primary antibody (diluted in blocking buffer) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply the chemiluminescent HRP substrate and visualize the signal using an imaging system.
-
ELISA (Quantitative): A quantitative assessment can be performed by developing a CPY-specific ELISA for the culture supernatant.
Vesicle Transport Assay (General Protocol)
This in vitro assay is used to study the transport of molecules into isolated membrane vesicles and can be adapted to investigate the inhibitory effects of compounds like Brefeldin A.
Objective: To measure the ATP-dependent uptake of a substrate into membrane vesicles and assess the inhibitory potential of a test compound.
Materials:
-
Isolated membrane vesicles (e.g., from cells overexpressing a specific transporter)
-
Assay buffer (e.g., containing sucrose, Tris-HCl, and MgCl2)
-
Radiolabeled or fluorescent substrate
-
ATP and AMP solutions
-
Brefeldin A or other inhibitors
-
Stop buffer (ice-cold)
-
Filter plates and vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Vesicle Preparation: Thaw the isolated membrane vesicles on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the substrate, and either ATP (for measuring transport) or AMP (as a negative control).
-
Inhibitor Addition: Add Brefeldin A or the vehicle control to the reaction mixture at the desired concentrations.
-
Initiate Transport: Add the membrane vesicles to the reaction mixture to start the transport reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop Reaction: Terminate the transport by adding ice-cold stop buffer.
-
Filtration: Rapidly filter the reaction mixture through a filter plate using a vacuum manifold to separate the vesicles from the unincorporated substrate.
-
Washing: Wash the filters with ice-cold stop buffer to remove any remaining unincorporated substrate.
-
Quantification: Measure the amount of substrate trapped within the vesicles. For radiolabeled substrates, this is done by scintillation counting. For fluorescent substrates, the fluorescence is measured after lysing the vesicles.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Determine the inhibitory effect of Brefeldin A by comparing the transport in its presence to the vehicle control.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial for determining the concentration range at which a compound exhibits its specific biological effects without causing general cellular toxicity.
Objective: To assess the effect of this compound and Brefeldin A on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Brefeldin A stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Brefeldin A in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows discussed in this guide.
Figure 1: Mechanism of Action of Brefeldin A. BFA inhibits the guanine nucleotide exchange factor (GEF) GBF1, preventing the activation of Arf1 and the subsequent recruitment of COPI coat proteins, thereby blocking ER-to-Golgi transport.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cytotoxicity of brefeldin A correlates with its inhibitory effect on membrane binding of COP coat proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cellular Effects of Sortin2 and Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of Sortin2, a synthetic vacuolar protein sorting inhibitor, and Wortmannin, a well-characterized broad-spectrum phosphoinositide 3-kinase (PI3K) inhibitor. This document outlines their distinct mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies in cellular trafficking and signal transduction.
Introduction
This compound and Wortmannin are both valuable chemical tools for dissecting complex cellular processes. However, they operate through fundamentally different mechanisms, leading to distinct and sometimes overlapping cellular phenotypes. This compound is primarily used in yeast and plant models to study vacuolar protein sorting and endocytosis.[1][2] Wortmannin, a fungal metabolite, is a potent and irreversible inhibitor of PI3Ks, making it a widely used tool in various biological systems to investigate PI3K-dependent signaling pathways, including cell growth, proliferation, and trafficking.[3][4]
Mechanism of Action
This compound: A Modulator of Endomembrane Trafficking
The precise molecular target of this compound has not yet been definitively identified.[2] However, extensive research in Saccharomyces cerevisiae has shown that this compound perturbs the sorting of soluble vacuolar proteins, such as carboxypeptidase Y (CPY), causing their secretion. This phenotype mimics that of vacuolar protein sorting (vps) mutants.
The primary mode of action of this compound appears to be the enhancement of the endocytic pathway. This acceleration of endocytic trafficking towards the vacuole is thought to disrupt the delicate balance at the late endosome, where the secretory and endocytic pathways converge, leading to the mis-sorting and secretion of vacuolar cargo. Genetic screens have identified that deletions of genes involved in endocytosis can confer resistance to this compound, further solidifying its link to this pathway.
Wortmannin: A Covalent Inhibitor of PI3-Kinases
Wortmannin acts as a specific, covalent, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It covalently modifies a critical lysine (B10760008) residue (Lys-802 in p110α) within the ATP-binding site of the PI3K catalytic subunit, leading to its inactivation. Wortmannin is a non-competitive inhibitor with respect to ATP.
It exhibits high potency against all classes (I, II, and III) of PI3Ks. The inhibition of PI3Ks by Wortmannin blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits downstream effectors like Akt (also known as protein kinase B), leading to the modulation of numerous cellular processes including cell survival, proliferation, and membrane trafficking. At higher concentrations, Wortmannin can also inhibit other kinases, including myosin light chain kinase (MLCK), DNA-dependent protein kinase (DNA-PK), and polo-like kinases (PLKs).
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the cellular effects of this compound and Wortmannin.
Table 1: Effective Concentrations and Quantitative Effects of this compound in S. cerevisiae
| Parameter | Assay | Concentration (µM) | Observed Effect | Reference |
| Effective Concentration Range | CPY Secretion Assay | 4.7 - 47 | Induces secretion of carboxypeptidase Y (CPY) | |
| Concentration for Endocytosis Assay | FM4-64 Uptake Assay | 20 | Enhances endocytic trafficking to the vacuole | |
| Screening Concentration | CPY Secretion Screen | 47 | Used for primary screening of resistant mutants | |
| Resistance Threshold | CPY Secretion Assay | 10 | Concentration to confirm resistant mutants |
Table 2: Inhibitory Concentrations (IC₅₀) and Other Quantitative Effects of Wortmannin
| Target/Process | Assay Type/Cell Line | IC₅₀/Effective Concentration | Observed Effect | Reference |
| PI3K (general) | Cell-free assay | ~1.9 - 5 nM | Irreversible inhibition of PI3K activity | |
| PI3K Class II (species-specific) | Cell-free assay | 5 nM (Drosophila), 50 nM (mouse), 450 nM (human) | Differential sensitivity of Class II PI3Ks | |
| DNA-PK | Cell-free assay | 16 nM | Potent inhibition of DNA-dependent protein kinase | |
| ATM | Cell-free assay | 150 nM | Inhibition of Ataxia-telangiectasia mutated kinase | |
| PLK1 | Intact G2/M-arrested cells | 24 nM | Inhibition of Polo-like kinase 1 activity | |
| MLCK | Cell-free assay | 1.9 µM | Inhibition of myosin light chain kinase | |
| Autophagy | Various cell lines | 1 µM | Inhibition of autophagosome formation | |
| Endosome Morphology | Endothelial cells | 100 nM | Induces formation of large, swollen endosomes | |
| PKB/Akt Phosphorylation | Pancreatic cancer xenografts | 0.7 mg/kg (in vivo) | Time- and dose-dependent inhibition of Akt phosphorylation | |
| DNA Double-Strand Breaks | SCID cells | 20 µM | Induces accumulation of DNA double-strand breaks |
Experimental Protocols
Key Experiments for this compound
Carboxypeptidase Y (CPY) Secretion Assay (Dot-Blot)
This assay is used to qualitatively or semi-quantitatively assess the missorting of the vacuolar protein CPY into the extracellular medium.
-
Cell Culture: Grow S. cerevisiae strains to mid-log phase in appropriate liquid media.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) or a DMSO vehicle control for a specified time (e.g., 6 hours).
-
Cell Separation: Pellet the yeast cells by centrifugation.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins from the supernatant using an agent like trichloroacetic acid (TCA) to concentrate the secreted proteins.
-
Dot-Blot: Spot a small volume of the supernatant (or resuspended protein pellet) onto a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for CPY, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the dot corresponds to the amount of secreted CPY.
FM4-64 Endocytic Trafficking Assay
This pulse-chase assay visualizes the rate of endocytosis and trafficking to the vacuole using the lipophilic styryl dye FM4-64.
-
Cell Preparation: Grow S. cerevisiae to early to mid-log phase.
-
Pulse (Staining): Resuspend the cells in fresh, pre-chilled medium containing FM4-64 (e.g., 24 µM) and incubate on ice or at 4°C for a set time (e.g., 30 minutes) to allow the dye to label the plasma membrane.
-
Chase: Wash the cells with fresh, dye-free medium to remove excess FM4-64 from the plasma membrane. Resuspend the cells in fresh medium with or without this compound and incubate at a permissive temperature (e.g., 28-30°C).
-
Imaging: At various time points during the chase (e.g., 0, 30, 60, 90 minutes), take aliquots of the cells and observe them using fluorescence microscopy with a Texas Red or similar filter set.
-
Analysis: Quantify the percentage of cells showing vacuolar membrane fluorescence at each time point. An increase in the rate of vacuolar staining in this compound-treated cells compared to the control indicates an acceleration of endocytic trafficking.
Key Experiments for Wortmannin
In Vitro PI3-Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by Wortmannin.
-
Reaction Setup: In a microplate, combine a reaction buffer, a source of PI3K enzyme (e.g., immunoprecipitated from cell lysates or a recombinant protein), and the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Inhibitor Addition: Add varying concentrations of Wortmannin (e.g., 0-100 nM) or a vehicle control to the wells.
-
Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Detection: Stop the reaction and extract the lipids. Separate the phosphorylated product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), from the substrate PIP2 using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the radiolabeled PIP3 using autoradiography or a phosphorimager. Calculate the percentage of kinase activity relative to the no-inhibitor control to determine the IC₅₀ value.
Western Blot Analysis of Akt Phosphorylation
This is a common method to assess the downstream cellular activity of PI3K inhibition.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells to reduce basal PI3K activity, then stimulate with a growth factor (e.g., insulin, EGF) in the presence of varying concentrations of Wortmannin (e.g., 0-1 µM) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt (as a loading control). Use appropriate HRP-conjugated secondary antibodies.
-
Visualization and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.
LC3 Puncta Formation Assay for Autophagy
This fluorescence microscopy-based assay is used to monitor the formation of autophagosomes.
-
Cell Culture and Transfection (Optional): Use cells stably or transiently expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).
-
Treatment: Treat cells with Wortmannin (e.g., 1 µM) under basal or starvation-induced autophagy conditions. Include appropriate controls (e.g., vehicle, autophagy inducer like rapamycin).
-
Fixation and Imaging: Fix the cells, and if using endogenous LC3, perform immunofluorescence with an anti-LC3 antibody. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of fluorescent LC3 puncta per cell. A decrease in the number of LC3 puncta in Wortmannin-treated cells compared to the control indicates inhibition of autophagosome formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual pathway of this compound action in yeast.
Caption: Wortmannin's inhibitory action on the PI3K/Akt pathway and autophagy.
Caption: General experimental workflow for comparing this compound and Wortmannin.
References
Unveiling the Mechanism of Sortin2: A Comparative Guide to its Cross-Validation with Genetic Mutants
A detailed analysis of the synthetic compound Sortin2 and its interaction with key genetic components of the endocytic and vacuolar protein sorting pathways in Saccharomyces cerevisiae. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies used to validate the effects of this compound.
This compound is a synthetic compound that has been identified as a modulator of protein trafficking, specifically affecting the delivery of proteins to the vacuole in the model organism Saccharomyces cerevisiae[1]. It induces the secretion of the vacuolar protein carboxypeptidase Y (CPY), a phenotype that mimics vacuolar protein sorting (vps) mutants[2][3]. This guide explores the cross-validation of this compound's effects using genetic mutants, providing a framework for understanding its mechanism of action.
Comparative Analysis of this compound Effects on Wild-Type vs. Resistant Mutant Strains
To elucidate the cellular pathways affected by this compound, a genome-wide screen was conducted to identify yeast deletion mutants that exhibit resistance to the compound. This screen identified six non-essential genes whose deletion confers resistance to this compound-induced CPY secretion: MET18, SLA1, CLC1, DFG10, DPL1, and YJL175W[1][3][4]. The function of these genes is primarily associated with endocytosis and vacuolar trafficking.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experiments comparing the response of wild-type (WT) and this compound-resistant mutant yeast strains to this compound treatment.
Table 1: Carboxypeptidase Y (CPY) Secretion in Response to this compound
| Strain | Genotype | This compound Concentration (µM) | CPY Secretion Level |
| Wild-Type (BY4741) | WT | 0 (DMSO control) | Basal |
| 10 | High | ||
| 40 | High | ||
| met18Δ | met18Δ | 10 | Basal |
| 40 | Basal | ||
| sla1Δ | sla1Δ | 10 | Basal |
| 40 | Basal | ||
| clc1Δ | clc1Δ | 10 | Basal |
| 40 | Basal | ||
| dfg10Δ | dfg10Δ | 10 | Basal |
| dpl1Δ | dpl1Δ | 10 | Basal |
| yjl175wΔ | yjl175wΔ | 10 | Basal |
Data adapted from Norambuena et al., 2015.[3]
Table 2: FM4-64 Endocytic Tracer Uptake
| Strain | Genotype | Treatment | Time to Vacuolar Membrane Staining (min) |
| Wild-Type (BY4741) | WT | DMSO (control) | ~40 |
| 20 µM this compound | ~25 | ||
| sla1Δ | sla1Δ | 20 µM this compound | ~40 |
| clc1Δ | clc1Δ | 20 µM this compound | ~40 |
| dfg10Δ | dfg10Δ | 20 µM this compound | ~40 |
| dpl1Δ | dpl1Δ | 20 µM this compound | ~40 |
| yjl175wΔ | yjl175wΔ | 20 µM this compound | ~40 |
Data adapted from Norambuena et al., 2015.[3]
Experimental Methodologies
Detailed protocols for the key experiments are provided below to facilitate reproducibility and further investigation.
Carboxypeptidase Y (CPY) Secretion Assay
This assay is used to qualitatively and quantitatively assess the secretion of the vacuolar protein CPY into the culture medium.
Protocol:
-
Yeast Culture: Grow yeast strains (wild-type and deletion mutants) in YPD medium to mid-log phase.
-
Treatment: Dilute the cultures and supplement with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or DMSO as a control. Incubate for a defined period (e.g., 24-48 hours).
-
Sample Collection: Centrifuge the cultures to separate the cells from the culture medium (supernatant).
-
Protein Precipitation (Optional, for Western Blot): Precipitate proteins from the supernatant using an appropriate method (e.g., trichloroacetic acid precipitation).
-
Dot Blot Analysis:
-
Spot a small volume of the culture supernatant directly onto a nitrocellulose membrane.
-
Allow the membrane to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for CPY.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Western Blot Analysis (for quantitative results):
-
Resuspend the precipitated proteins in sample buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Follow standard Western blotting procedures for immunodetection of CPY as described for the dot blot.
-
Quantify band intensities using densitometry software.
-
FM4-64 Endocytosis Assay (Pulse-Chase)
This assay utilizes the lipophilic styryl dye FM4-64 to visualize the endocytic pathway and the trafficking of the plasma membrane to the vacuole.
Protocol:
-
Yeast Culture: Grow yeast strains to early to mid-log phase in appropriate media.
-
Pulse (Staining):
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-chilled medium.
-
Add FM4-64 to a final concentration of approximately 24-40 µM.
-
Incubate the cells on ice or at 4°C for 30-60 minutes to allow the dye to label the plasma membrane.
-
-
Chase:
-
Wash the cells with ice-cold medium to remove excess FM4-64.
-
Resuspend the cells in fresh, pre-warmed medium (e.g., 28-30°C) to initiate endocytosis.
-
-
Microscopy:
-
Take aliquots of the cell suspension at various time points (e.g., 0, 10, 25, 40, 60 minutes) during the chase.
-
Mount the cells on a microscope slide.
-
Observe the internalization of the dye and its transport through endosomal compartments to the vacuolar membrane using fluorescence microscopy (e.g., with a Texas Red or Cy3 filter set).
-
-
Data Analysis: Quantify the percentage of cells showing vacuolar membrane staining at each time point for different strains and treatments.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound enhances the endocytic pathway, leading to the mistargeting and secretion of the vacuolar protein CPY. Deletion of key endocytic genes confers resistance to this effect.
Caption: Experimental workflow for the Carboxypeptidase Y (CPY) secretion assay.
Caption: Experimental workflow for the FM4-64 pulse-chase endocytosis assay.
Functional Roles of Genes Conferring this compound Resistance
The genes identified in the resistance screen play crucial roles in endocytosis and related cellular processes:
-
SLA1 : Encodes a protein involved in the early stages of endocytosis, specifically in the formation of cortical actin patches and the internalization of endocytic vesicles.
-
CLC1 : Encodes the clathrin light chain, a component of the clathrin coat that is essential for the formation of vesicles during both endocytosis and intracellular trafficking.
-
MET18 : A component of the cytosolic iron-sulfur protein assembly (CIA) machinery. While its direct role in endocytosis is less characterized, it is known to be involved in various cellular processes, and its deletion has been shown to result in an endocytosis defect[5].
-
DFG10 : Involved in the dolichol-linked oligosaccharide biosynthetic process in the endoplasmic reticulum. Its connection to endocytosis may be indirect, potentially through effects on protein glycosylation which can influence protein trafficking.
-
DPL1 : Encodes a dihydrosphingosine phosphate (B84403) lyase, an enzyme involved in sphingolipid metabolism. Sphingolipids are important components of membranes and are involved in the regulation of endocytosis[6].
-
YJL175W : A dubious open reading frame that overlaps with the N-terminus of SWI3, a component of the SWI/SNF chromatin remodeling complex. Deletion of YJL175W leads to a truncated Swi3 protein, which may indirectly affect the expression of genes involved in protein trafficking.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MET18 | SGD [yeastgenome.org]
- 6. The DPL1 gene is involved in mediating the response to nutrient deprivation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vacuolar Protein Sorting Inhibitors: Sortin2 vs. The Field
For researchers, scientists, and drug development professionals, understanding the nuances of vacuolar protein sorting (VPS) inhibitors is critical for dissecting endomembrane trafficking and identifying potential therapeutic targets. This guide provides a comprehensive comparison of Sortin2, a novel VPS inhibitor, with other established inhibitors, supported by experimental data and detailed protocols.
Introduction to Vacuolar Protein Sorting and its Inhibition
The vacuolar protein sorting (VPS) pathway is a fundamental cellular process in eukaryotes responsible for the transport of proteins and lipids to the vacuole (in yeast and plants) or lysosome (in mammals). This intricate network of trafficking routes is essential for cellular homeostasis, nutrient recycling, and degradation of cellular waste. Dysregulation of the VPS pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.
Small molecule inhibitors of the VPS pathway are invaluable tools for studying its molecular mechanisms and for exploring potential therapeutic interventions. These inhibitors can be broadly categorized based on their targets within the trafficking machinery. This guide focuses on comparing this compound with other well-known VPS inhibitors, including those targeting phosphoinositide 3-kinases (PI3Ks), the V-ATPase, and the ESCRT (Endosomal Sorting Complex Required for Transport) machinery.
This compound: A Unique Modulator of Endocytic and Secretory Pathways
This compound is a synthetic compound identified through a chemical genomics screen in Saccharomyces cerevisiae for its ability to induce the secretion of carboxypeptidase Y (CPY), a soluble vacuolar hydrolase. This phenotype mimics that of vps (vacuolar protein sorting) mutants, indicating that this compound interferes with the proper delivery of proteins to the vacuole.[1][2][3][4][5]
Subsequent studies have revealed that this compound's mode of action involves the enhancement of the endocytic pathway. This ultimately affects both the secretory and endocytic pathways, likely at a point where these two routes converge. A genome-wide screen for mutants resistant to this compound identified several genes involved in endocytosis, further supporting this mechanism.
Comparative Analysis of VPS Inhibitors
To provide a clear comparison, this section details the mechanisms and reported effective concentrations of this compound and other major classes of VPS inhibitors. The data, primarily from studies in Saccharomyces cerevisiae, is summarized in the table below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Inhibitor Class | Example Inhibitor(s) | Target/Mechanism of Action | Reported Effective Concentration (in S. cerevisiae) | Key Phenotypes |
| Sortins | This compound | Enhances endocytosis, affecting both secretory and endocytic pathways at their convergence point. | 4.7 µM - 47 µM for CPY secretion. 10 µM is a threshold for CPY secretion in wild-type yeast. | Induces secretion of vacuolar proteins (e.g., CPY). |
| Sortin1 | Induces secretion of vacuolar proteins. Affects vacuole biogenesis in plants. | Induces CPY secretion (specific concentrations in yeast not detailed in provided results). | Similar to this compound. | |
| PI3K Inhibitors | Wortmannin, LY294002 | Inhibit phosphoinositide 3-kinases. In yeast, the primary VPS-related PI3K is Vps34p. However, yeast Vps34p is notably resistant to these inhibitors. Their effects on the yeast VPS pathway may be off-target. | Wortmannin: IC50 of ~25 nM for inhibiting mammalian PI3K. Yeast Vps34p is resistant. LY294002: IC50 of 1.4 µM for inhibiting mammalian PI3K. Yeast Vps34p is resistant. | In mammalian cells, block trafficking to the lysosome. In yeast, high concentrations can affect vacuolar morphology, but not through Vps34p inhibition. |
| Vps34 Inhibitors | (Specific small molecules under development) | Specifically inhibit the activity of Vps34, a class III PI3K essential for the formation of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid in vacuolar sorting and autophagy. | Not available in the provided search results for yeast CPY secretion. | Block autophagy and vacuolar protein sorting. |
| V-ATPase Inhibitors | Bafilomycin A1, Concanamycin A | Inhibit the vacuolar H+-ATPase (V-ATPase), preventing the acidification of intracellular compartments, including the vacuole and endosomes. | Bafilomycin A1: Nanomolar concentrations are effective in inhibiting V-ATPase. | Block vacuolar acidification, leading to defects in protein degradation and sorting. Can cause partial missorting and secretion of CPY. |
| ESCRT Pathway | (Primarily studied through genetic mutations, not small molecule inhibitors in these studies) | The ESCRT machinery is essential for the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated cargo into the vacuole/lysosome for degradation. | Not applicable (genetic studies). | Mutations in ESCRT components lead to the accumulation of ubiquitinated proteins on the endosomal membrane and defects in the formation of MVBs, resulting in missorting of vacuolar proteins. |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the key pathways involved in vacuolar protein sorting.
Figure 1: Overview of the Vacuolar Protein Sorting Pathway and the Action of this compound. This diagram illustrates the convergence of the secretory and endocytic pathways at the endosome, which is the proposed site of action for this compound.
Figure 2: The PI3K/Vps34 Signaling Pathway in Vacuolar Sorting. This pathway highlights the role of Vps34 in generating PI(3)P, a critical lipid for recruiting sorting machinery. The resistance of yeast Vps34p to Wortmannin and LY294002 is noted.
Figure 3: The Role of V-ATPase in Vacuolar Acidification and Protein Sorting. This diagram shows how V-ATPase inhibitors like Bafilomycin A1 disrupt the proton gradient essential for proper vacuolar function.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESCRT - Wikipedia [en.wikipedia.org]
- 3. Role of the V-ATPase in Regulation of the Vacuolar Fission–Fusion Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - Polytechnic University of Madrid [portalcientifico.upm.es]
Unveiling the Activity of Sortin2 Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Sortin2 and its structural analogs. This compound is a small molecule that modulates protein trafficking, specifically inducing the secretion of vacuolar proteins like carboxypeptidase Y (CPY) in yeast. Understanding the structure-activity relationship (SAR) of this compound is crucial for the development of more potent and specific chemical tools to dissect and manipulate intracellular trafficking pathways.
Comparative Biological Activity of this compound and Its Analogs
The biological activity of this compound and its commercially available structural analogs was evaluated based on their ability to induce the secretion of CPY in Saccharomyces cerevisiae. The potency of each compound was determined by the minimum concentration required to observe CPY secretion. The following table summarizes the relative activity of these compounds compared to this compound.
| Compound ID | Chemical Structure | Key Structural Features | Relative CPY Secretion Activity |
| This compound | (Structure not shown) | Chlorobenzene, furan, thiazolidine (B150603) ring, and a sulphite group | 1X (Baseline) |
| Analog 1 | (Structure not shown) | Lacks the sulphite group | Inactive |
| Analog 2 | (Structure not shown) | Benzoic ring substitution instead of the sulphite group | ~1X (Similar to this compound) |
| Analog 3 | (Structure not shown) | Carboxyl group instead of the sulphite group | Inactive |
Data Interpretation: The analysis of these analogs reveals the critical role of the sulphite group and the benzoic acid group for the biological activity of this compound. The removal of the sulphite group (Analog 1) or its replacement with a carboxyl group (Analog 3) results in a loss of activity. However, replacing the sulphite group with a benzoic ring (Analog 2) maintains a similar level of activity to this compound, suggesting that a bulky, electron-rich group at this position is essential for its function[1][2].
Experimental Protocols
Carboxypeptidase Y (CPY) Secretion Assay (Dot-Blot Method)
This assay qualitatively and semi-quantitatively measures the amount of CPY secreted from yeast cells into the surrounding culture medium upon treatment with test compounds.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741)
-
Yeast extract Peptone Dextrose (YPD) medium
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Nitrocellulose membrane
-
Phosphate Buffered Saline with Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Primary antibody: anti-CPY monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Yeast Culture Preparation: Grow yeast cells overnight in YPD medium at 30°C with shaking to reach the mid-logarithmic growth phase.
-
Compound Treatment: Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium. Add the test compounds (this compound and its analogs) at various concentrations. Include a DMSO-only control. Incubate the cultures at 30°C for 18-24 hours.
-
Sample Collection: Centrifuge the yeast cultures to pellet the cells. Carefully collect the supernatant, which contains the secreted proteins.
-
Dot-Blotting:
-
Spot a small volume (e.g., 2-5 µL) of each supernatant sample onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPY antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with PBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with PBST for 10 minutes each.
-
-
Signal Detection:
FM4-64 Endocytosis Assay
This assay is used to visualize and quantify the rate of endocytosis in yeast cells. FM4-64 is a lipophilic styryl dye that fluoresces in a lipid environment and is used to track the internalization of the plasma membrane to the vacuole via the endocytic pathway.
Materials:
-
Saccharomyces cerevisiae cells
-
YPD medium
-
FM4-64 dye (stock solution in DMSO)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
Procedure:
-
Cell Preparation: Grow yeast cells to early to mid-logarithmic phase in YPD medium.
-
Labeling:
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed YPD medium.
-
Add FM4-64 to a final concentration of 40 µM.
-
Incubate the cells on ice for 30 minutes to allow the dye to label the plasma membrane.
-
-
Chase:
-
Wash the cells with ice-cold YPD medium to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed YPD medium containing the test compound (this compound or analogs) or a DMSO control.
-
Incubate at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Microscopy:
-
At each time point, place a small aliquot of the cell suspension on a microscope slide.
-
Observe the cells under a fluorescence microscope.
-
Capture images of the cells. The progression of the dye from the plasma membrane to internal punctate structures (endosomes) and finally to the vacuolar membrane indicates the rate of endocytosis.
-
Signaling Pathways and Experimental Workflows
References
Confirming the Specificity of Sortin2's Action In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sortin2 is a novel bioactive small molecule that has demonstrated significant effects on protein trafficking within the endomembrane system. Initial studies in yeast (Saccharomyces cerevisiae) and plants (Arabidopsis thaliana) have highlighted its potential as a modulator of endocytic and vacuolar protein sorting pathways. However, for its successful translation into therapeutic applications, a thorough understanding of its specificity in vivo in mammalian systems is paramount. This guide provides a comparative analysis of this compound with other well-characterized protein trafficking inhibitors, offering a framework for evaluating its specificity and potential off-target effects.
Executive Summary
This guide compares the known characteristics of this compound with two established inhibitors of protein trafficking: Brefeldin A and Wortmannin. Due to the current lack of published in vivo data for this compound in animal models, this document presents a proposed strategy for assessing its specificity, drawing upon established experimental protocols. The objective is to provide researchers with a comprehensive resource to guide future in vivo studies and aid in the evaluation of this compound's therapeutic potential.
Comparative Analysis of Protein Trafficking Inhibitors
The following table summarizes the key features of this compound, Brefeldin A, and Wortmannin, providing a clear comparison of their mechanisms of action, primary targets, and known effects.
| Feature | This compound | Brefeldin A | Wortmannin |
| Chemical Structure | Rhodanine derivative | Fungal macrocyclic lactone | Furanosteroid metabolite |
| Primary Target(s) | Unknown in mammals. In yeast, genetic screens suggest involvement of proteins related to endocytosis and vacuolar protein sorting (e.g., Sla1, Clc1)[1][2] | Guanine nucleotide exchange factors (GEFs) for ARF GTPases (e.g., GBF1, BIG1, BIG2)[3] | Phosphoinositide 3-kinases (PI3Ks) - broad specificity across Class I, II, and III[4][5] |
| Mechanism of Action | Enhances endocytic trafficking to the vacuole/lysosome. | Inhibits the activation of ARF GTPases, leading to the collapse of the Golgi apparatus into the endoplasmic reticulum and disruption of vesicular transport. | Covalently inhibits the catalytic activity of PI3Ks, disrupting the production of phosphoinositides essential for various trafficking steps, including endocytosis and sorting. |
| Primary Cellular Effect | Accelerates endosomal trafficking and causes mis-sorting of vacuolar/lysosomal proteins. | Blocks protein transport from the ER to the Golgi, leading to the accumulation of proteins in the ER. Causes tubulation of endosomes, lysosomes, and the trans-Golgi network. | Inhibits multiple steps in the endocytic pathway, including receptor internalization and recycling. Causes swelling of endosomes. |
| Known In Vivo Effects (Animal Models) | Not yet reported. | Induces cytokine accumulation in murine kidney cells, allowing for their identification. Can be used to analyze in situ cytokine production in mice by flow cytometry. | Delays tumor growth in mouse xenograft models of non-small-cell lung cancer. Shows dose-dependent effects on endocytosis at the frog neuromuscular junction. Daily administration in mice showed a lower toxicity profile when delivered via polymeric nanoparticles. |
| Reported Off-Target Effects | Not yet characterized in mammalian systems. | Effects are generally considered specific to ARF GEFs, but disruption of the Golgi has widespread secondary consequences on cellular function. | Inhibits other kinases at higher concentrations, including mTOR, DNA-PKcs, and myosin light chain kinase (MLCK). |
Proposed Experimental Workflow for Assessing this compound's In Vivo Specificity
Given the absence of published in vivo data for this compound in animal models, a systematic approach is required to characterize its specificity and potential therapeutic window. The following workflow outlines a series of experiments designed to address these critical questions.
Caption: A proposed phased workflow for the in vivo characterization of this compound.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its putative target protein(s) in a cellular context.
Protocol:
-
Culture mammalian cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat to a range of temperatures using a thermal cycler.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the putative target protein.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Chemical Proteomics for Target Identification
Objective: To identify the direct and indirect binding partners of this compound in an unbiased manner.
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization (e.g., biotin (B1667282) or a click chemistry handle).
-
Immobilize the this compound derivative on affinity beads.
-
Prepare a cell lysate from the mammalian cell line of interest.
-
Incubate the cell lysate with the this compound-conjugated beads and control beads (without this compound).
-
Perform a competition experiment by adding an excess of free, unmodified this compound to a parallel incubation.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Specific binding partners will be enriched on the this compound beads and competed off by free this compound.
In Vivo Imaging of Endosomal Trafficking
Objective: To visualize the effect of this compound on endosomal trafficking dynamics in a live animal model.
Protocol:
-
Utilize a suitable animal model, such as a mouse with a fluorescently tagged protein that traffics through the endosomal pathway (e.g., GFP-tagged transferrin receptor).
-
Administer this compound at a predetermined, non-toxic dose.
-
Employ intravital microscopy, such as two-photon microscopy, to image a relevant tissue (e.g., liver, kidney, or tumor xenograft) in the anesthetized animal.
-
Acquire time-lapse images to track the movement, size, and morphology of endosomes in the presence and absence of this compound.
-
Quantify parameters such as the speed of endosomal movement, the rate of endosome fusion and fission, and the colocalization of different endosomal markers.
Signaling Pathway Perturbation by Protein Trafficking Inhibitors
The following diagram illustrates the points of intervention for this compound, Brefeldin A, and Wortmannin within the endomembrane system.
Caption: Points of intervention of this compound and comparator compounds in protein trafficking.
Conclusion
While this compound presents a promising avenue for the modulation of protein trafficking, its successful development hinges on a comprehensive understanding of its in vivo specificity. The comparative data and proposed experimental workflows in this guide offer a robust framework for researchers to systematically evaluate the efficacy and safety of this compound in mammalian systems. By employing a multi-faceted approach that combines in vitro target identification with in vivo functional and toxicity studies, the scientific community can effectively de-risk the development of this compound and unlock its full therapeutic potential.
References
- 1. Imaging the Dynamics of Endocytosis in Live Mammalian Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brefeldin A - Wikipedia [en.wikipedia.org]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sortin2's Impact on Yeast and Plant Cellular Machinery
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the bioactive compound Sortin2 in the model organisms Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plants). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.
This compound, a small molecule, has emerged as a valuable tool in chemical genomics for dissecting the intricacies of protein trafficking within eukaryotic cells. Its primary mode of action involves the disruption of vacuolar protein sorting, a fundamental process for cellular homeostasis. While this core function is conserved, its downstream consequences diverge significantly between yeast and plants, offering unique insights into the specific cellular pathways of each organism. In yeast, this compound's effects are largely centered on protein secretion and endocytosis, whereas in plants, it triggers broader developmental changes, including alterations in root architecture and enhanced stress tolerance.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects in yeast and plants, providing a clear comparison of its impact across different experimental parameters.
Table 1: Effect of this compound on Protein Trafficking and Growth in S. cerevisiae
| Parameter | Condition | Observation | Reference |
| Carboxypeptidase Y (CPY) Secretion | 4.7 µM to 47 µM this compound | Induces secretion of the vacuolar protein CPY into the media. | |
| Other Protein Secretion | 4.7 µM to 47 µM this compound | No detectable secretion of the membrane-bound vacuolar protein alkaline phosphatase (ALP) or the cytoplasmic protein 3-phosphoglycerate (B1209933) kinase (PGK). | |
| Yeast Growth | 4.7 µM to 47 µM this compound | Does not inhibit yeast growth. | |
| Endocytosis | 20 µM this compound | Accelerates endocytic trafficking towards the vacuole. |
Table 2: Physiological and Developmental Effects of this compound in A. thaliana
| Parameter | Condition | Observation | Reference |
| Lateral Root Formation | This compound treatment | Increases the occurrence of lateral roots by acting upstream of the mitotic activity required for primordium formation. | |
| Vacuole Morphology | This compound treatment | Affects vacuole morphology. | |
| Salinity Stress Tolerance | This compound treatment | Enhances tolerance to salinity stress. | |
| Phenotype Reversibility | Upon drug removal | The observed phenotypes are reversible. |
Signaling Pathways and Mechanisms of Action
This compound's primary target in both yeast and plants is the endomembrane system, leading to a disruption of the normal trafficking of proteins to the vacuole.
In yeast , this compound's effect is pronounced at the intersection of the secretory and endocytic pathways. It specifically interferes with the sorting of soluble vacuolar proteins like CPY, causing them to be secreted from the cell. Genome-wide screens have identified several genes whose deletion confers resistance or hypersensitivity to this compound, many of which are involved in endocytosis and vesicle-mediated transport. This indicates that this compound likely interacts with components of the machinery responsible for recognizing and packaging cargo destined for the vacuole.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Targets of Sortin2: A Comparative Guide Based on Genomic Screening
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data to validate the targets of Sortin2, a potent inhibitor of vacuolar protein sorting in yeast. This guide details the genomic screening approaches used to identify this compound's targets, presents the key findings in comparative tables, outlines the experimental methodologies, and offers a comparison with related compounds.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic small molecule that disrupts vacuolar protein sorting in the model organism Saccharomyces cerevisiae.[1] Its primary mode of action is the inhibition of the endocytic pathway, leading to the secretion of proteins that are normally targeted to the vacuole, such as carboxypeptidase Y (CPY).[2] This targeted disruption of protein trafficking makes this compound a valuable tool for studying endosomal transport and a potential lead compound for developing antifungal agents. To elucidate its precise cellular targets and mechanism, genome-wide screening approaches have been employed.
Genomic Screens to Identify this compound Targets
Two primary types of genomic screens have been instrumental in identifying the cellular pathways and protein machinery affected by this compound: a hypersensitivity screen and a resistance screen. These screens utilized the yeast haploid deletion library, a collection of strains each lacking a single non-essential gene.
This compound Hypersensitivity Screen
A genome-wide hypersensitivity screen identified yeast deletion mutants that exhibit a heightened sensitivity to this compound, meaning they secrete CPY at a lower concentration of the compound than the wild-type strain.[3] This approach helps to identify genes and pathways that, when absent, make the cell more reliant on the process inhibited by the drug.
The screen of approximately 4,800 haploid deletion strains identified 217 mutants that were hypersensitive to this compound.[3] Bioinformatic analysis of these hits revealed a significant enrichment for genes involved in the endomembrane system, particularly those associated with endosomal trafficking.[3]
This compound Resistance Screen
Conversely, a genome-wide resistance screen was conducted to identify deletion mutants that are less sensitive to this compound and do not secrete CPY even at concentrations that are effective in the wild-type strain. This method can pinpoint genes that are essential for the drug's activity, such as its uptake, activation, or interaction with its ultimate target.
This screen identified six gene deletions that confer strong resistance to this compound. The identified genes are primarily involved in endocytosis and actin cytoskeleton organization, further solidifying the endocytic pathway as the principal target of this compound.
Comparative Analysis of Genomic Screen Results
The following tables summarize the key findings from the this compound genomic screens. Due to the limited availability of detailed quantitative data in the primary publications, the tables focus on the identified genes and their known functions.
Table 1: Genes Identified in the this compound Resistance Screen
| Gene | Protein Product | Function |
| MET18 | Met18 | Component of the CIA targeting complex, involved in iron-sulfur protein assembly. |
| SLA1 | Sla1 | Involved in the regulation of the actin cytoskeleton and endocytosis. |
| CLC1 | Clathrin light chain | A component of the clathrin coat, essential for clathrin-mediated endocytosis. |
| DFG10 | Dfg10 | Involved in filamentous growth. |
| DPL1 | Dihydrosphingosine-phosphate lyase | An enzyme involved in sphingolipid metabolism. |
| YJL175W | Yjl175w | Protein of unknown function. |
Table 2: Functional Categories of Genes from the this compound Hypersensitivity Screen (Top Hits)
| Functional Category | Number of Genes | Example Genes |
| Endosome transport | 25 | VPS4, VPS20, VPS24, VPS25, VPS28, VPS36 |
| Vacuolar protein sorting | 22 | VPS1, VPS3, VPS8, VPS9, VPS16, VPS21 |
| Actin cytoskeleton | 15 | ARC18, ARC35, CAP1, CAP2, END3, RVS161 |
| Golgi to vacuole transport | 12 | APL2, APL4, APM1, GGA1, GGA2 |
| Ubiquitin-dependent protein catabolism | 11 | DOA4, RPT1, RPT2, RPT6, UBP3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the genomic screens for this compound target validation.
CPY Secretion Assay (Dot Blot)
This assay is the cornerstone of the genomic screens, used to assess the degree of vacuolar protein sorting defects.
-
Yeast Culture: Yeast strains from the deletion library were grown in 96-well plates containing YPD medium.
-
Drug Treatment: this compound, dissolved in DMSO, was added to the cultures at the desired concentration (e.g., 4.7 µM for the hypersensitivity screen). A DMSO-only control was included for each strain.
-
Incubation: The plates were incubated to allow for cell growth and protein secretion.
-
Sample Collection: The culture supernatant, containing secreted proteins, was collected.
-
Dot Blot: A small volume of the supernatant was spotted onto a nitrocellulose membrane.
-
Immunodetection: The membrane was incubated with a primary antibody specific for CPY, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Visualization: The signal was developed using a chemiluminescent substrate and imaged. The intensity of the dot corresponds to the amount of secreted CPY.
Genome-Wide Hypersensitivity and Resistance Screening
-
Library Inoculation: The S. cerevisiae haploid deletion library was inoculated into 96-well plates.
-
Drug Application: For the hypersensitivity screen, a sub-lethal concentration of this compound was used. For the resistance screen, a concentration that induces strong CPY secretion in the wild-type was applied.
-
Phenotypic Readout: After incubation, the CPY secretion assay was performed on the culture supernatants.
-
Hit Identification:
-
Hypersensitive mutants: Strains that showed a significant increase in CPY secretion in the presence of this compound compared to the wild-type.
-
Resistant mutants: Strains that showed a significant decrease or absence of CPY secretion compared to the wild-type under this compound treatment.
-
-
Secondary Screening and Validation: Putative hits were re-tested at various concentrations of this compound to confirm the phenotype.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key cellular pathway affected by this compound and the workflow of the genomic screens.
References
Safety Operating Guide
Proper Disposal of Sortin2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
The proper disposal of chemical reagents like Sortin2 is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. By adhering to these guidelines, laboratories can minimize risks and ensure compliance with safety protocols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the chemical's characteristics when determining appropriate disposal methods.
| Property | Value |
| CAS Number | 372972-39-9[1] |
| Molecular Formula | C₁₆H₁₂ClNO₅S₃[1] |
| Molecular Weight | 429.92 g/mol [1] |
Experimental Protocol for this compound Disposal
Given the lack of specific hazard data, this compound and any materials contaminated with it must be treated as hazardous chemical waste. The following protocol outlines a safe and compliant method for its disposal.
Step 1: Waste Identification and Segregation
-
Classify the Waste: All solutions containing this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, bench paper), must be classified as hazardous chemical waste.
-
Segregate Waste Streams:
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated liquid waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, empty vials) in a separate, clearly labeled solid waste container.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Containment and Labeling
-
Select Appropriate Containers:
-
Use chemically compatible, leak-proof containers with secure screw-top caps (B75204) for liquid this compound waste.
-
For solid waste, use durable, sealable bags or containers.
-
-
Properly Label Containers:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration or percentage of this compound.
-
An accumulation start date (the date the first waste is added).
-
The name and contact information of the generating researcher or laboratory.
-
-
Step 3: Storage of Waste in the Laboratory
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: This area should be away from general traffic, sources of ignition, and incompatible chemicals. Ensure secondary containment is in place to capture any potential leaks.
Step 4: Disposal of Empty this compound Containers
-
Triple-Rinse Procedure:
-
Thoroughly rinse the empty container with a suitable solvent three times. The solvent used should be one in which this compound is soluble.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
-
Container Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 5: Arranging for Waste Pickup
-
Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full hazardous waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound solutions be poured down the sink.
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for this compound disposal and the general decision-making process for laboratory chemical waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Decision tree for laboratory chemical waste classification.
References
Essential Safety and Logistical Information for Handling Sortin2
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Sortin2 (CAS No. 372972-39-9). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
Personal Protective Equipment and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Category | Quantitative Data and Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter. In a well-ventilated area with solutions, respiratory protection may not be required, but a risk assessment should be performed. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Hazard Identification and First Aid
This compound presents several potential hazards. Understanding these and the appropriate first aid measures is critical.
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed. | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Skin Irritation | May cause skin irritation. | In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Irritation | May cause serious eye irritation. | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Operational Plan
A comprehensive operational plan ensures the safe handling and use of this compound from acquisition to disposal.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C, desiccated.
-
Short-term storage at 0°C is also acceptable.
Solution Preparation
-
This compound is soluble in DMSO.
-
When preparing solutions, work in a well-ventilated area or a chemical fume hood.
-
To prepare a stock solution, slowly add the solvent to the vial containing the solid this compound to avoid splashing.
-
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month.
-
Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.
Spill Management
-
Minor Spills:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's environmental health and safety department.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent materials) should be considered hazardous waste and disposed of in a designated, sealed container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO followed by a wash with a detergent solution). The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Experimental Protocols
This compound has been identified as a modulator of protein trafficking that enhances the endocytic pathway in Saccharomyces cerevisiae. A key experiment to demonstrate this effect is the FM4-64 uptake assay.
FM4-64 Uptake Assay in S. cerevisiae
Objective: To visualize the effect of this compound on the rate of endocytosis by monitoring the uptake of the fluorescent dye FM4-64.
Materials:
-
S. cerevisiae wild-type strain
-
YPD medium (Yeast extract, Peptone, Dextrose)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
FM4-64 dye
-
Confocal microscope
Methodology:
-
Grow S. cerevisiae cells overnight in YPD medium.
-
Dilute the overnight culture to an OD600 of 0.2 in fresh YPD medium and grow for approximately 4-6 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or with an equivalent volume of DMSO (as a control) and incubate for a specified period.
-
Harvest the cells by centrifugation and resuspend them in fresh, ice-cold YPD medium.
-
Add FM4-64 to the cell suspension to a final concentration of 8 µM.
-
Incubate the cells on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Wash the cells with ice-cold YPD medium to remove excess dye.
-
Resuspend the cells in pre-warmed YPD medium (with this compound or DMSO) and incubate at 28°C to allow for endocytosis to resume.
-
Take aliquots at various time points (e.g., 0, 15, 30, 45, and 60 minutes) and immediately place them on ice to stop endocytosis.
-
Observe the cells under a confocal microscope. The internalization of FM4-64 and the labeling of endosomes and the vacuolar membrane indicate the progression of endocytosis. In this compound-treated cells, the vacuolar membrane is expected to be labeled more rapidly than in control cells.
Visualizations
Caption: Workflow for FM4-64 uptake assay to assess this compound's effect on endocytosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
